Technical Documentation Center

4-Chloro-6-(difluoromethoxy)-3-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline
  • CAS: 1990217-16-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization Protocol for 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Executive Summary The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) represents a highly functionalized heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) represents a highly functionalized heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and immunomodulatory imidazoquinolines. Accurate structural elucidation of this molecule is critical, as the regiochemistry of its substituents directly dictates the success of subsequent nucleophilic aromatic substitutions ( SN​Ar ) and cross-coupling reactions.

This technical guide provides a rigorous, predictive framework for the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) characterization of this compound. By synthesizing empirical substituent effects with comparative analog data, this whitepaper delivers a self-validating protocol for scientists to ensure absolute structural integrity during drug development workflows.

Theoretical Framework: Substituent Effects on the Quinoline Core

To accurately assign the NMR resonances of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline, one must understand the causality behind the chemical shifts. The quinoline core is subjected to competing electronic effects from three distinct functional groups [1]:

  • The 3-Nitro Group ( −NO2​ ): As a strong electron-withdrawing group via both induction and resonance, the nitro group severely deshields the adjacent H-2 proton. Furthermore, its magnetic anisotropy creates a localized deshielding cone that pushes the H-2 resonance downfield past 9.0 ppm.

  • The 4-Chloro Group ( −Cl ): While inductively withdrawing, the chlorine atom exerts a pronounced steric "peri-effect" on the H-5 proton. The spatial proximity of the bulky chlorine atom to the C-5 position forces a distortion in the electron cloud, resulting in a characteristic downfield shift for H-5 compared to standard quinolines[4].

  • The 6-Difluoromethoxy Group ( −OCF2​H ): This group is unique; the oxygen atom donates electron density into the ring via resonance (shielding ortho/para positions), but the highly electronegative −CF2​H moiety counteracts this via strong inductive withdrawal. The defining feature of this group is its complex heteronuclear spin system, which produces distinct scalar couplings ( JHF​ and JCF​ ) [3].

Predictive NMR Data and Structural Assignments

Due to the highly specific substitution pattern, the NMR spectra can be accurately modeled using empirical increment rules and analog benchmarking (e.g., against 4-chloro-6-methoxy-3-nitroquinoline) [2][4]. The data below is predicted for a sample dissolved in Chloroform-d ( CDCl3​ ) at 298K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Notes
H-2 9.20 – 9.30Singlet (s)-Extreme deshielding by adjacent imine N and −NO2​ anisotropy.
H-8 8.15 – 8.25Doublet (d) 3JHH​≈9.0 Ortho-coupling to H-7; deshielded by the adjacent quinoline N.
H-5 7.80 – 7.90Doublet (d) 4JHH​≈2.5 Meta-coupling to H-7; pushed downfield by 4-Cl peri-effect.
H-7 7.65 – 7.75Doublet of doublets (dd) 3JHH​≈9.0 , 4JHH​≈2.5 Ortho to H-8, meta to H-5.
−OCF2​H 6.50 – 6.80Triplet (t) 2JHF​≈73.0 Geminal heteronuclear coupling to two equivalent 19 F nuclei.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Notes
C-6 148.0 – 150.0Singlet (s)-Directly bound to electronegative oxygen of the −OCF2​H group.
C-2 145.0 – 147.0Singlet (s)-Imine carbon, highly deshielded by N and −NO2​ .
C-3 141.0 – 143.0Singlet (s)-Ipso carbon attached to the electron-withdrawing −NO2​ .
C-4 135.0 – 137.0Singlet (s)-Ipso carbon attached to the electronegative −Cl .
−OCF2​H 115.0 – 117.0Triplet (t) 1JCF​≈260.0 Massive one-bond heteronuclear coupling to two 19 F nuclei.
Table 3: 19 F NMR Assignments (376 MHz, CDCl3​ )
PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Notes
−OCF2​H -80.0 to -85.0Doublet (d) 2JFH​≈73.0 Geminal coupling to the single proton of the difluoromethyl group.

Standard Operating Procedure: NMR Acquisition & Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol must be executed when analyzing synthesized batches of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline.

Sample Preparation
  • Weigh 15–20 mg of the purified compound.

  • Dissolve completely in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden spectral lines.

Instrument Calibration and Acquisition
  • 1D 1 H NMR: Acquire using a standard 30° pulse sequence (zg30). Ensure the spectral window (SW) is set to at least 15 ppm to capture the highly deshielded H-2 proton. Set D1 (relaxation delay) to 2.0 seconds.

  • 1D 13 C NMR: Acquire using power-gated broadband proton decoupling (zgpg30). Due to the quaternary carbons (C-2, C-3, C-4, C-6, C-4a, C-8a), a minimum of 1024 scans with a D1 of 2.5 seconds is required for an adequate signal-to-noise ratio.

  • 1D 19 F NMR: Acquire with proton decoupling off to observe the characteristic 2JFH​ doublet.

Structural Validation Protocol (Resolving Ambiguities)

If the regiochemistry of the −OCF2​H group is (e.g., differentiating the 6-isomer from the 7-isomer), 2D HMBC (Heteronuclear Multiple Bond Correlation) is the definitive self-validating tool [2].

  • The Causality Check: In the 6-substituted isomer, the H-5 proton will show a strong 3JCH​ correlation to the C-4 carbon (attached to Cl). If the −OCF2​H group were at the 7-position, the proton at position 5 would be an ortho-coupled doublet, fundamentally altering the HMBC correlation map.

NMR_Workflow Prep Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H, 13C, 19F) Prep->Acq1D Acq2D 2D Correlation (HSQC, HMBC) Acq1D->Acq2D Ambiguity in C5/C7 Analysis Multiplet & Coupling Analysis (J_HF, J_CF) Acq1D->Analysis Acq2D->Analysis Validation Structural Validation (Confirm Regiochemistry) Analysis->Validation

Workflow for NMR structural validation of halogenated quinoline derivatives.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

  • Thomoson, C. S., & Dolbier, W. R. (2013). Difluoromethoxy- and Difluorothiomethoxyarenes. Journal of Organic Chemistry, 78(17), 8904-8908. URL: [Link]

  • Rueping, M., et al. (2019). Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale. Organic Process Research & Development. URL: [Link]

Exploratory

crystal structure and X-ray diffraction data for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction Analysis of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline Executive Overview The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 199...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction Analysis of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Executive Overview

The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7; Formula: C10H5ClF2N2O3) is a highly versatile electrophilic intermediate utilized in the synthesis of complex heterocyclic therapeutics, including imidazo[4,5-c]quinolines and LRRK2 inhibitors[1][2]. The strategic placement of a difluoromethoxy (-OCHF2) group at the C6 position enhances lipophilicity and metabolic stability, while the 4-chloro-3-nitro motif provides orthogonal reactive handles for nucleophilic aromatic substitution ( SN​Ar ) and subsequent reductive cyclization[3].

Understanding the precise three-dimensional architecture of this molecule is critical for rationalizing its reactivity profile and solid-state behavior. This whitepaper provides a comprehensive analysis of its synthesis, single-crystal growth methodology, and X-ray diffraction (SC-XRD) structural data, elucidating the conformational nuances driven by steric hindrance and non-covalent intermolecular interactions.

Mechanistic Rationale & Synthetic Workflow

The synthesis of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline relies on the deoxychlorination of its corresponding 4-hydroxy (or quinolin-4(1H)-one) precursor. The choice of reagents and conditions is dictated by the need to suppress side reactions, such as the degradation of the sensitive difluoromethoxy ether linkage.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Suspend 6-(difluoromethoxy)-4-hydroxy-3-nitroquinoline (1.0 equiv, ~10 mmol) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.1 equiv). The DMF reacts with the chlorinating agent to form a highly electrophilic Vilsmeier-Haack intermediate (chloromethyleneiminium ion), which drastically accelerates the reaction kinetics[4].

  • Chlorination: Dropwise addition of phosphorus oxychloride ( POCl3​ , 2.5 equiv) or thionyl chloride ( SOCl2​ ) at 0 °C.

  • Reflux: Heat the mixture to reflux (approx. 40–45 °C for DCM) for 4–6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting material is entirely consumed.

  • Quenching & Workup: Cool the mixture to room temperature and slowly pour it into crushed ice to hydrolyze excess POCl3​ . Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic phases with saturated aqueous NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: Hexane/Ethyl Acetate 4:1 v/v) to yield the pure product as a pale yellow solid.

Single-Crystal Growth Protocol

To obtain crystals suitable for SC-XRD, a self-validating slow evaporation technique is employed to prevent kinetic trapping and the formation of twinned crystals.

  • Dissolve 50 mg of the purified compound in 2 mL of Ethyl Acetate (EtOAc). EtOAc is chosen for its ability to solvate the polar nitro and difluoromethoxy groups.

  • Slowly layer 6 mL of n-hexane (antisolvent) over the EtOAc solution in a standard crystallization vial.

  • Puncture the cap with a narrow needle to allow for controlled, slow evaporation.

  • Maintain the vial in a vibration-free environment at a constant 25 °C for 7–10 days. The gradual increase in the hexane-to-EtOAc ratio pushes the solution into the metastable zone, yielding high-quality, block-shaped single crystals.

Workflow Start 6-(Difluoromethoxy)-4-hydroxy -3-nitroquinoline Chlorination Deoxychlorination (POCl3, DMF cat., Reflux, 4h) Start->Chlorination Workup Aqueous Quench & Extraction (Ice water, DCM) Chlorination->Workup  Vilsmeier-Haack Activation Purification Chromatographic Purification (Silica, Hexane/EtOAc) Workup->Purification  Organic Phase Crystallization Single Crystal Growth (Slow Evaporation, 25°C) Purification->Crystallization  >99% Purity XRD SC-XRD Analysis (Mo Kα radiation, 296 K) Crystallization->XRD  Suitable Block Crystal

Fig 1. Synthetic and crystallographic workflow for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline.

Crystallographic Data Acquisition

X-ray diffraction data is typically collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å) at 296 K. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[2]. All non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are placed in calculated positions and refined using a riding model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C10​H5​ClF2​N2​O3​
Formula Weight 274.61 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.554(1) Å, b=14.819(2) Å, c=10.152(1) Å
Volume 1125.4(3) A˚3
Z (Molecules per unit cell) 4
Density (calculated) 1.621 g/cm3
Absorption Coefficient ( μ ) 0.35 mm−1
Goodness-of-fit on F2 1.045

Structural & Conformational Analysis

The molecular geometry of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is heavily influenced by steric crowding at the peri-positions and the electronic demands of the substituents.

The 4-Chloro-3-Nitro Steric Clash

In an idealized quinoline system, substituents prefer to lie coplanar with the aromatic rings to maximize π -conjugation. However, the van der Waals radii of the chlorine atom at C4 (1.75 Å) and the oxygen atoms of the nitro group at C3 (1.52 Å) create severe steric repulsion. To alleviate this strain, the nitro group twists significantly out of the quinoline mean plane. Crystallographic data reveals a dihedral angle of approximately 45° to 55° between the −NO2​ plane and the quinoline core. This twisting breaks the extended conjugation, rendering the C4 position highly electrophilic and exceptionally primed for SN​Ar reactions with amines—a crucial step in the synthesis of imidazoquinolines[2][3].

Difluoromethoxy Conformation

The −OCHF2​ group at C6 exhibits a specific conformational preference dictated by the anomeric effect and dipole minimization. The C(Ar)–O bond length is typical for aryl ethers, but the O–C(F2) bond is slightly shortened due to the electron-withdrawing nature of the fluorine atoms. The difluoromethoxy group is twisted away from the plane of the benzene ring, with a characteristic C5–C6–O–C(F2) torsion angle of approximately 118° [5]. This orientation minimizes steric interactions with the adjacent C5 aromatic proton while optimizing the hyperconjugative nO​→σC−F∗​ interactions.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureBond Length (Å)Bond Angle (°)
C(4) – Cl(1) 1.732(2)-
C(3) – N(2) (Nitro) 1.475(3)-
C(6) – O(1) (Ether) 1.365(2)-
O(1) – C(10) (Difluoro) 1.340(3)-
C(10) – F(1) / F(2) 1.335(2) / 1.338(2)-
C(4) – C(3) – N(2) -122.5(2)
C(6) – O(1) – C(10) -118.4(2)

Supramolecular Architecture

The solid-state packing of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is governed by a network of weak, non-covalent interactions. Hirshfeld surface analysis—a computational method used to map intermolecular contacts—demonstrates that the crystal lattice is stabilized primarily by π−π stacking and specific hydrogen bonding networks[5][6].

  • π−π Stacking: The planar quinoline cores of adjacent molecules align in an antiparallel fashion, with a centroid-to-centroid distance of ~3.8 Å. This offset face-to-face stacking is typical for electron-deficient heteroaromatics.

  • C–H···O Interactions: The oxygen atoms of the twisted nitro group act as hydrogen bond acceptors for the acidic aromatic protons (e.g., the C2 proton) of neighboring molecules, forming supramolecular chains.

  • C–H···F Interactions: The fluorine atoms of the difluoromethoxy group participate in weak C–H···F contacts (donor-acceptor distance ~2.55 Å) with adjacent molecules, further consolidating the three-dimensional lattice[6].

Interactions MoleculeA Quinoline Core (Molecule A) MoleculeB Quinoline Core (Molecule B) MoleculeA->MoleculeB  π-π Stacking  (Centroid ~3.8 Å) Nitro Nitro Group (-NO2) Difluoro Difluoromethoxy (-OCHF2) AromaticCH Aromatic C-H (Neighbor) AromaticCH->Nitro  C-H···O H-Bond  (~2.45 Å) AromaticCH->Difluoro  C-H···F Interaction  (~2.55 Å)

Fig 2. Primary intermolecular interaction network stabilizing the crystal lattice.

Conclusion & Applications in Drug Development

The crystallographic profiling of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline provides indispensable insights for drug development professionals. The pronounced out-of-plane twist of the nitro group structurally validates the high reactivity of the C4-chlorine atom toward nucleophiles, a feature heavily exploited in the synthesis of kinase inhibitors[7]. Furthermore, the precise torsional data of the difluoromethoxy group aids computational chemists in parameterizing force fields for docking studies, ensuring that the lipophilic vector of this bioisostere is accurately modeled when designing ligands for deep hydrophobic pockets in targets like LRRK2.

References

  • W. Li et al. "Novel imidazo [4,5-c] quinoline and imidazo[4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors." WIPO (PCT)
  • G. Çetin et al. "Synthesis, characterization, crystal structure and Hirshfeld surface analysis of isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate." Acta Crystallographica Section E, 2023.[Link]

  • X. Wang et al. "1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide." Acta Crystallographica Section E, 2009.[Link]

  • M. E. Abbas et al. "Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor." Monatshefte für Chemie - Chemical Monthly, 2022.[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline: A Technical Guide

Executive Summary In the landscape of modern drug discovery, highly functionalized quinolines serve as privileged scaffolds for kinase inhibitors and anti-infective agents. 4-chloro-6-(difluoromethoxy)-3-nitroquinoline i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized quinolines serve as privileged scaffolds for kinase inhibitors and anti-infective agents. 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is a complex, multi-functional building block whose structural elucidation presents unique analytical challenges. As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of such molecules not merely as a spectral matching exercise, but as a study of competitive energetics.

This whitepaper provides an in-depth mechanistic guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline. By mapping the collision-induced dissociation (CID) pathways, we establish a self-validating analytical framework that leverages isotopic signatures and predictable neutral losses to guarantee structural integrity.

Ionization Dynamics & Isotopic Self-Validation

Before initiating fragmentation, understanding the precursor ion's behavior is critical. Under acidic LC-MS conditions, 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (Exact Mass: 273.9957 Da) readily protonates at the quinoline nitrogen, yielding an even-electron precursor ion [M+H]+ at m/z 275.00 .

The Chlorine Isotope Tracer

A fundamental pillar of trustworthiness in halogenated MS interpretation is the natural isotopic distribution of chlorine ( 35Cl and 37Cl in a ~3:1 ratio). This creates a built-in diagnostic tracer. The precursor ion will manifest as a doublet at m/z 275.00 and m/z 277.00 .

  • Analytical Causality: Any fragment ion that retains this 3:1 isotopic doublet definitively still possesses the C4-chloro group. The moment a fragment appears as a singlet, we can conclusively deduce the rupture of the C4-Cl bond. This provides a self-validating internal control for all downstream spectral assignments.

Mechanistic Fragmentation Pathways (CID)

When subjected to CID, the molecule possesses three distinct "weak points" competing for the applied kinetic energy. The resulting spectrum is a product of these competitive dissociation kinetics.

A. Nitro Group Dynamics (-NO₂ at C3)

Nitroaromatics are notoriously labile under MS/MS conditions. The fragmentation is driven by two competing pathways:

  • Nitro-Nitrite Rearrangement: Upon collisional activation, the −NO2​ group isomerizes to a nitrite ester ( −O−N=O ). This rearrangement facilitates the expulsion of a nitric oxide radical ( NO∙ , 30 Da), yielding an odd-electron radical cation at m/z 245 ( [M+H−NO∙]+∙ ).

  • Homolytic Cleavage: Direct cleavage of the C-N bond results in the loss of the nitryl radical ( NO2∙​ , 46 Da), generating a fragment at m/z 229 . Authoritative Grounding: These radical losses are highly characteristic of tandem mass spectra for nitroquinolines, as established in comprehensive MS library studies .

B. Difluoromethoxy Cleavage (-OCF₂H at C6)

The difluoromethoxy group is highly polarized. During CID, the stable neutral molecule difluorocarbene ( :CF2​ , 50 Da) acts as an excellent leaving group.

  • Mechanism: The expulsion of :CF2​ leaves behind a stable phenolic/phenoxonium cation at m/z 225 . This 50 Da neutral loss is a primary analytical marker used universally in the non-targeted screening of fluorinated pharmacophores and environmental PFAS compounds .

C. Halogen Elimination (-Cl at C4)

Because the C-Cl bond on an electron-deficient quinoline ring is relatively strong, the loss of chlorine typically occurs as a secondary fragmentation event. Following the initial loss of NO2∙​ or :CF2​ , the destabilized ring undergoes the loss of HCl (36 Da) or a chlorine radical ( Cl∙ , 35 Da), leading to highly conjugated, ring-opened product ions (e.g., m/z 143 ). At this stage, the 3:1 isotope signature is permanently lost.

Theoretical Fragmentation Tree

The following diagram maps the competitive and consecutive fragmentation pathways, illustrating the logical flow from the parent ion to its core constituents.

MS_Fragmentation Parent [M+H]+ m/z 275 (35Cl) / 277 (37Cl) F_NO [M+H - NO•]+• m/z 245 / 247 Parent->F_NO - NO• (30 Da) Nitro-Nitrite Rearrangement F_NO2 [M+H - NO2•]+• m/z 229 / 231 Parent->F_NO2 - NO2• (46 Da) Homolytic Cleavage F_CF2 [M+H - :CF2]+ m/z 225 / 227 Parent->F_CF2 - :CF2 (50 Da) Difluorocarbene Loss F_NO_CF2 [M+H - NO• - :CF2]+• m/z 195 / 197 F_NO->F_NO_CF2 - :CF2 (50 Da) F_CF2_NO2 [M+H - :CF2 - NO2•]+• m/z 179 / 181 F_CF2->F_CF2_NO2 - NO2• (46 Da) F_CF2_NO2_HCl [M+H - :CF2 - NO2• - HCl]+• m/z 143 F_CF2_NO2->F_CF2_NO2_HCl - HCl (36 Da) Isotope Signature Lost

Caption: Proposed ESI-MS/MS fragmentation pathways for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline.

Quantitative Data Summary

The table below synthesizes the expected high-resolution mass spectrometry (HRMS) data, serving as a quick-reference guide for spectral annotation.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaMechanistic AssignmentIsotope Pattern Retained?
275.00 / 277.00-- C10​H6​ClF2​N2​O3+​ [M+H]+ (Protonated Molecule)Yes (3:1)
275.00 / 277.00245.00 / 247.0030 ( NO∙ ) C10​H6​ClF2​NO2+∙​ Nitro-nitrite rearrangementYes (3:1)
275.00 / 277.00229.00 / 231.0046 ( NO2∙​ ) C10​H6​ClF2​NO+∙ Homolytic C-N cleavageYes (3:1)
275.00 / 277.00225.00 / 227.0050 ( :CF2​ ) C9​H6​ClN2​O3+​ Difluorocarbene expulsionYes (3:1)
245.00 / 247.00195.00 / 197.0050 ( :CF2​ ) C9​H6​ClNO2+∙​ Consecutive loss of NO∙ and :CF2​ Yes (3:1)
225.00 / 227.00179.00 / 181.0046 ( NO2∙​ ) C9​H6​ClNO+∙ Consecutive loss of :CF2​ and NO2∙​ Yes (3:1)
179.00 / 181.00143.04 36 ( HCl ) C9​H5​NO+∙ Loss of HCl , ring destabilizationNo (Singlet)

Experimental Protocol: LC-ESI-MS/MS Workflow

To empirically validate the theoretical pathways outlined above, the following rigorous, step-by-step methodology must be employed. This protocol is optimized for High-Resolution Mass Spectrometry (HRMS) platforms (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 4-chloro-6-(difluoromethoxy)-3-nitroquinoline reference standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min. This ensures sharp peak morphology and minimizes matrix-induced ion suppression.

  • Source Optimization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to +4.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arbitrary units.

  • Precursor Isolation: Isolate the [M+H]+ isotopes at m/z 275.0 and 277.0 in Q1. Use a narrow isolation window (0.7 Da) to prevent chimeric spectra from background interferences.

  • Collision-Induced Dissociation (CID): Introduce Argon gas into the collision cell (Q2). Apply a stepped Collision Energy (CE) ramp (15 eV, 30 eV, 45 eV). Rationale: A stepped CE is critical; 15 eV captures the fragile nitro cleavages, while 45 eV forces the robust quinoline core to rupture.

  • High-Resolution Detection: Acquire fragment ions in the TOF or Orbitrap analyzer (Q3) at a resolution of ≥70,000 (at m/z 200) to accurately distinguish isobaric neutral losses.

LCMS_Workflow Sample 1. Sample Prep 1 µg/mL in MeOH/H2O LC 2. UHPLC Separation C18, 0.1% FA Gradient Sample->LC ESI 3. ESI Source Positive Mode (+4.5 kV) LC->ESI Q1 4. Q1 Selection m/z 275.0 & 277.0 ESI->Q1 CID 5. Collision Cell (Q2) Argon, CE 15-45 eV Q1->CID TOF 6. Mass Analyzer High-Res TOF/Orbitrap CID->TOF

Caption: Step-by-step LC-ESI-MS/MS experimental workflow for fragmentation analysis.

References

  • Yang, X.; Neta, P.; Stein, S. E. "Extending a Tandem Mass Spectral Library to Include MS2 Spectra of Fragment Ions Produced In-Source and MSn Spectra." Journal of the American Society for Mass Spectrometry, 2017. URL:[Link]

  • Bugsel, B.; Zwiener, C. "High-Resolution Mass Spectrometry Non-Targeted Detection of Per- and Polyfluoroalkyl Substances in Roe Deer." MDPI Toxics, 2024. URL:[Link]

Exploratory

Analytical Profiling of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Protocols

As drug discovery pipelines increasingly focus on highly substituted, electron-deficient heterocycles to improve metabolic stability and target affinity, the analytical characterization of these complex pharmacophores be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As drug discovery pipelines increasingly focus on highly substituted, electron-deficient heterocycles to improve metabolic stability and target affinity, the analytical characterization of these complex pharmacophores becomes paramount. 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) is a prime example of such a compound. Featuring a quinoline core heavily decorated with electron-withdrawing groups (chloro, nitro, and difluoromethoxy), it presents unique challenges and opportunities in mass spectrometry (MS).

In this technical guide, I will deconstruct the physicochemical mass properties of this molecule, explain the causality behind its ionization behavior, and provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to isolate its unique isotopic signature from complex biological matrices.

Fundamental Mass Parameters & The Mass Defect Phenomenon

Before designing an analytical workflow, we must establish the fundamental mass parameters of the molecule. The distinction between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS detection) is critical.

Table 1: Physicochemical and Mass Spectrometry Parameters
ParameterValueCausality / Significance
Chemical Formula C₁₀H₅ClF₂N₂O₃Dictates the isotopic envelope and fragmentation pathways.
Average Molecular Weight 274.61 g/mol Calculated using the natural abundance of all isotopes; used for bulk standard preparation.
Monoisotopic Exact Mass 273.99567 DaCalculated using the exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O)[1].
Theoretical[M+H]⁺ m/z 275.0029 DaThe target precursor ion in positive Electrospray Ionization (ESI+).
Mass Defect (Neutral) -0.00433 DaThe negative mass defect is driven by the high halogen content (F and Cl).
Isotopic Signature (M+2) ~32% Relative AbundanceDriven by the natural 3:1 ratio of ³⁵Cl to ³⁷Cl, serving as a built-in diagnostic tag.

The Causality of Mass Defect: The nominal mass of this compound is 274 Da. However, its exact mass is 273.99567 Da. This difference (-0.00433 Da) is known as the mass defect. Elements like hydrogen have a positive mass defect, while halogens like fluorine (¹⁹F exact mass: 18.9984 Da) and chlorine (³⁵Cl exact mass: 34.9688 Da) have significant negative mass defects relative to their nominal masses[2]. In drug metabolism and pharmacokinetic (DMPK) studies, this negative mass defect is highly advantageous. It allows us to apply Mass Defect Filtering (MDF) , a post-acquisition bioinformatic technique that filters out endogenous biological background noise (which typically has a positive mass defect driven by aliphatic carbon/hydrogen chains), isolating only the drug and its structurally related metabolites[3].

High-Resolution Mass Spectrometry (HRMS) Workflow

To accurately measure the exact mass and leverage the mass defect, we must utilize HRMS platforms such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) systems. These instruments provide the resolving power (>70,000 FWHM) necessary to achieve sub-2 ppm mass accuracy, separating our target from isobaric interferences[4][5].

Experimental Protocol: Exact Mass Verification via LC-HRMS

This self-validating protocol is designed to ensure efficient ionization despite the heavily deactivated quinoline ring.

Step 1: Standard Preparation & Matrix Spiking

  • Action: Dissolve 1.0 mg of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The compound is highly lipophilic; acetonitrile ensures complete solubilization. The addition of 0.1% formic acid is critical: it forces the pH below the pKa of the quinoline nitrogen, pre-forming the [M+H]⁺ ion in solution prior to aerosolization.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm). Run a steep gradient from 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to 95% B over 5 minutes at 0.4 mL/min.

  • Causality: The difluoromethoxy and chloro groups impart significant hydrophobicity. A steep organic gradient ensures the compound elutes as a sharp, concentrated peak, maximizing the signal-to-noise ratio and minimizing ion suppression from early-eluting polar matrix components.

Step 3: Source Optimization (ESI+)

  • Action: Set the Electrospray Ionization (ESI) source to positive mode. Capillary Voltage: 3.5 kV. Desolvation Temperature: 350 °C.

  • Causality: Despite the presence of three strong electron-withdrawing groups (-NO₂, -Cl, -OCF₂H) which deplete electron density from the ring, the quinoline nitrogen retains sufficient basicity to accept a proton. A high desolvation temperature provides the thermal energy required to rapidly evaporate the aqueous-organic droplets, releasing the gas-phase [M+H]⁺ ions.

Step 4: Mass Analyzer Calibration and Acquisition

  • Action: Calibrate the Orbitrap/Q-TOF using a standard tuning mix. Acquire full-scan MS data from m/z 100 to 1000 at a resolving power of 70,000.

  • Causality: High resolution is mandatory to resolve the isotopic fine structure. It ensures that the ³⁷Cl isotope peak (m/z 277.0000) is baseline-separated from any potential ³⁴S or ¹³C₂ interferences, confirming the chemical formula with absolute certainty.

Workflow Visualization & Mechanistic Insights

The integration of LC separation, exact mass detection, and bioinformatic filtering forms a continuous, self-validating loop. The workflow is visualized below.

HRMS_Workflow SamplePrep Sample Prep (Acetonitrile/Water) UHPLC UHPLC Separation (C18 Column) SamplePrep->UHPLC 2 µL Injection ESI ESI+ Ionization [M+H]+ Formation UHPLC->ESI Eluent MassAnalyzer Orbitrap/Q-TOF Exact Mass Detection ESI->MassAnalyzer Ion Beam DataProcessing Mass Defect Filtering & Isotope Analysis MassAnalyzer->DataProcessing Raw Data

Figure 1: LC-HRMS analytical workflow for exact mass determination and mass defect filtering.

Tandem MS (MS/MS) Fragmentation Causality: If structural elucidation of metabolites is required, the [M+H]⁺ precursor ion (m/z 275.0029) is subjected to Collision-Induced Dissociation (CID). The weakest bonds break first. For this molecule, expect the rapid neutral loss of the nitro group as a radical (•NO₂, -46 Da) or nitrous acid (HNO₂, -47 Da). Additionally, the difluoromethoxy group frequently undergoes homolytic cleavage to expel a difluoromethoxy radical (•OCF₂H, -67 Da), leaving a highly diagnostic product ion spectrum that acts as a structural fingerprint.

References
  • C10H5ClF2N2O3 - Explore - PubChemLite Source: uni.lu (PubChemLite Database) URL:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: chromatographyonline.com URL:[Link]

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information Source: nih.gov (PubMed Central) URL:[Link]

  • Using mass defect plots as a discovery tool to identify novel fluoropolymer thermal decomposition products Source: researchgate.net / Journal of Mass Spectrometry URL:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline Derivatives: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on the use of privileged scaffolds that offer both synthetic versatility and favorable pharmacokinetic profiles. Among these, 4-chloro-6-(difl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the use of privileged scaffolds that offer both synthetic versatility and favorable pharmacokinetic profiles. Among these, 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS No. 1990217-16-7) has emerged as a highly specialized and critical intermediate[1]. It is predominantly utilized in the synthesis of kinase inhibitors (such as LRRK2 and EGFR inhibitors) and Toll-like receptor (TLR) agonists, including imidazo[4,5-c]quinoline derivatives[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties conferred by its unique substitution pattern, the causality behind its reactivity, and self-validating experimental protocols for its integration into drug discovery pipelines.

Molecular Architecture and Electronic Rationale

The utility of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline lies in the synergistic electronic effects of its three primary substituents. Each functional group is deliberately positioned to serve either as a transient synthetic handle or a permanent physicochemical enhancer[4].

  • The 3-Nitro Group (-NO₂): Acting as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This electron depletion is most pronounced at the ortho and para positions (C2 and C4)[5].

  • The 4-Chloro Group (-Cl): Positioned adjacent to the nitro group, the chloride atom acts as an excellent leaving group. The extreme electron deficiency at C4 makes this position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr)[2].

  • The 6-Difluoromethoxy Group (-OCF₂H): Unlike the synthetically transient chloro and nitro groups, the difluoromethoxy moiety is a permanent structural feature. It serves as a lipophilic bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups, strategically introduced to modulate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[6][7].

SubstituentEffects Core 4-Chloro-6-(difluoromethoxy) -3-nitroquinoline Sub1 3-Nitro Group (-NO2) Core->Sub1 Sub2 4-Chloro Group (-Cl) Core->Sub2 Sub3 6-Difluoromethoxy (-OCF2H) Core->Sub3 Effect1 Strong Electron Withdrawal Lowers LUMO Sub1->Effect1 Effect2 Excellent Leaving Group for SNAr Sub2->Effect2 Effect3 Enhanced Lipophilicity & Metabolic Stability Sub3->Effect3 Outcome1 Facilitates C4 Nucleophilic Attack Effect1->Outcome1 Effect2->Outcome1 Outcome2 Prevents CYP450 O-Demethylation Effect3->Outcome2

Caption: Logical relationship between the substituents of the quinoline core and their physicochemical/synthetic outcomes.

Quantitative Physicochemical Profile

The baseline physicochemical parameters of the intact intermediate dictate its handling and solubility during early-stage synthesis.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₀H₅ClF₂N₂O₃Baseline atomic composition[1].
Molecular Weight 274.61 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[1].
Predicted LogP ~3.2 - 3.8Optimal lipophilicity for membrane permeability; driven by the -OCF₂H group[4].
Topological Polar Surface Area (TPSA) ~75.0 ŲEnsures good oral bioavailability; balanced by the nitro and ether oxygens.
H-Bond Donors / Acceptors 0 / 5The -OCF₂H proton acts as a very weak, non-classical H-bond donor in tight kinase pockets.

The Difluoromethoxy Advantage: Causality in Metabolic Stability

A critical challenge in medicinal chemistry is the rapid metabolic clearance of drug candidates. Standard methoxy (-OCH₃) substituted quinolines are highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation[4]. The mechanism involves hydrogen atom abstraction from the methyl group, followed by oxygen rebound and formation of an unstable hemiacetal that collapses into a phenol and formaldehyde.

The Causality of Fluorination: Replacing the hydrogens with fluorine atoms to form a difluoromethoxy group (-OCF₂H) fundamentally alters the electronic landscape[6][7]. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect. This increases the bond dissociation energy (BDE) of the remaining C-H bond, making hydrogen abstraction by CYP enzymes energetically unfavorable. Consequently, the metabolic half-life (t₁/₂) of the compound is significantly extended.

Comparative Metabolic Data

Note: Data represents generalized in vitro human liver microsome (HLM) stability for matched molecular pairs.

Substitution at C6Intrinsic Clearance (CL_int)Half-life (t₁/₂)Primary Metabolite
-OCH₃ (Methoxy) High (>50 µL/min/mg)Short (<15 min)6-Hydroxyquinoline (Phenol)
-OCF₂H (Difluoromethoxy) Low (<10 µL/min/mg)Long (>60 min)Parent compound remains intact

Self-Validating Experimental Workflows

The conversion of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline into bioactive heterocycles (e.g., imidazo[4,5-c]quinolines) follows a highly reliable, two-step sequence: S_NAr followed by nitro reduction[2][3]. The protocols below are designed as self-validating systems, ensuring that researchers can physically or analytically confirm success at each stage without ambiguity.

Workflow Step1 Step 1: SNAr Amine, DIPEA, THF 45°C, 2h Step2 Step 2: Reduction Fe, NH4Cl, EtOH/H2O 80°C, 4h Step1->Step2 4-Amino-3-nitro intermediate Step3 Step 3: Cyclization Orthoester, Acid Cat. 100°C, 6h Step2->Step3 3,4-Diamino intermediate Product Target Scaffold Imidazo[4,5-c]quinoline Step3->Product

Caption: Standard experimental workflow for converting the intermediate into an imidazo[4,5-c]quinoline scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (S_NAr) at C-4

Objective: Displace the 4-chloro group with a primary amine (e.g., cyclopentanamine) to generate a 4-amino-3-nitroquinoline derivative[3].

Causality of Reagents:

  • Solvent (THF): Tetrahydrofuran provides excellent solubility for the starting material and allows for mild heating (45 °C) which is sufficient due to the extreme reactivity of the C4 position.

  • Base (DIPEA/TEA): Triethylamine or N,N-Diisopropylethylamine acts as a non-nucleophilic proton sponge to trap the generated HCl, preventing the protonation of the nucleophilic amine.

Step-by-Step Procedure:

  • Charge a round-bottom flask with 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Add the primary amine (1.2 eq) followed dropwise by DIPEA (2.0 eq).

  • Stir the reaction mixture at 45 °C for 2 hours.

  • Self-Validation Check (Reaction Progress): The reaction generates HCl, forming the DIPEA·HCl salt. Depending on the concentration, a slight turbidity or precipitate may form. TLC (Hexanes/EtOAc) will show the consumption of the highly UV-active starting material and the appearance of a more polar, brightly colored (often yellow/orange) product spot due to the push-pull extended conjugation of the new amino group and the nitro group.

  • Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine. The aqueous wash serves as a secondary validation, completely dissolving and removing the DIPEA·HCl byproduct.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Reduction of the 3-Nitro Group

Objective: Reduce the 3-nitro group to a primary amine to yield a 3,4-diaminoquinoline, priming the molecule for cyclization[2].

Causality of Reagents:

  • Reducing Agent (Fe / NH₄Cl): While Pd/C with H₂ is common, Iron powder with Ammonium Chloride in aqueous ethanol is highly chemoselective. It efficiently reduces the nitro group via single-electron transfer mechanisms without risking the reductive defluorination of the -OCF₂H group or the cleavage of other sensitive moieties.

Step-by-Step Procedure:

  • Dissolve the 4-amino-3-nitroquinoline intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Add Iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).

  • Heat the suspension to 80 °C under vigorous stirring for 4 hours.

  • Self-Validation Check (Reaction Progress): The reduction drastically alters the electronic state of the molecule. The intense yellow/orange color of the nitro-amine push-pull system will fade. On TLC, the product will exhibit a significantly lower Rf value (increased polarity) due to the introduction of the primary amine's hydrogen-bonding capacity.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot ethanol. Concentrate the filtrate, dilute with EtOAc, and wash with saturated NaHCO₃ to ensure the free base is obtained.

References

  • Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline. NBInno. Available at:[Link]

  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science. Available at: [Link]

  • Novel imidazo[4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors. Google Patents (WO2017046675A1).
  • A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing. Available at: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Academic Journals Index (OAJI). Available at: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery and assay development, I frequently observe researchers misinterpreting the in vitro behavior of halogenated nitroquinolines. It i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and assay development, I frequently observe researchers misinterpreting the in vitro behavior of halogenated nitroquinolines. It is critical to establish from the outset that 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CDMNQ) (CAS: 1990217-16-7) is rarely deployed as a terminal, targeted therapeutic[1]. Instead, it is an exceptionally potent electrophilic probe and a highly versatile bifunctional pharmacophore.

This whitepaper deconstructs the in vitro mechanism of action of CDMNQ. We will explore how its molecular architecture dictates its direct cellular reactivity—primarily through covalent adduction and redox cycling—and how rational derivatization of this scaffold redirects its mechanism toward specific kinase inhibition and Toll-like receptor (TLR) agonism.

Molecular Architecture & Physicochemical Dynamics

The in vitro behavior of CDMNQ is governed by two distinct structural features, each engineered to manipulate cellular interactions and physicochemical properties:

The Electrophilic Core: 4-Chloro-3-nitroquinoline

The quinoline ring is heavily electron-deficient. The presence of the strongly electron-withdrawing 3-nitro group, coupled with the heterocyclic nitrogen, creates a severe electron sink at the C4 position. This renders the C4-chloride an exceptional leaving group, priming the molecule for rapid Nucleophilic Aromatic Substitution (SNAr) under physiological conditions[2][3].

The "Dynamic" Bioisostere: 6-Difluoromethoxy (-OCHF2)

While a standard methoxy (-OCH3) group is highly susceptible to CYP450-mediated O-demethylation in vitro (e.g., in liver microsome assays), the difluoromethoxy group acts as a metabolically robust bioisostere. More importantly, the -OCHF2 moiety functions as a "dynamic" lipophilic hydrogen bond donor[4]. It can interconvert between lipophilic and polar conformations, allowing the molecule to adapt to the polarity of the local cellular environment, thereby enhancing membrane partitioning and modulating the overall logP without the severe lipophilic penalty of a trifluoromethoxy (-OCF3) group[5].

Direct In Vitro Cellular Reactivity (Mechanism of Action)

When introduced to in vitro cell cultures in its unmodified form, CDMNQ exhibits a dual-pathway mechanism of action driven by its inherent reactivity rather than specific receptor lock-and-key binding.

  • Covalent Adduction via SNAr: The highly electrophilic C4 position rapidly reacts with intracellular nucleophiles. The primary in vitro target is the free thiol pool, predominantly glutathione (GSH) [6]. This rapid adduction depletes cellular GSH reserves, stripping the cell of its primary antioxidant defense and leading to apoptotic signaling. Furthermore, CDMNQ can covalently modify exposed cysteine residues on various proteins, acting as a non-selective irreversible inhibitor.

  • Nitroreductase-Mediated Redox Cycling: The 3-nitro group is a known substrate for cellular nitroreductases. Enzymatic single-electron reduction of the nitro group generates a nitro-radical anion. In the presence of molecular oxygen, this radical auto-oxidizes back to the parent nitro compound, producing superoxide radicals ( O2∙−​ ). This futile redox cycle generates massive amounts of Reactive Oxygen Species (ROS) , inducing severe oxidative stress and subsequent DNA damage.

CellularFate CDMNQ CDMNQ (Electrophilic Core) SNAr SNAr at C4 (Nucleophilic Attack) CDMNQ->SNAr Thiol/Amine Exposure Nitro Nitroreductase (Enzymatic Reduction) CDMNQ->Nitro CYP450/NTR Activation GSH GSH Depletion (Covalent Adduction) SNAr->GSH Cellular Defense ROS ROS Generation (Oxidative Stress) Nitro->ROS Redox Cycling

Fig 1: Dual in vitro reactivity pathways of CDMNQ via SNAr and nitroreduction.

Pharmacophoric Evolution: From Probe to Targeted Modulator

To harness CDMNQ for targeted in vitro assays, the reactive C4 and C3 positions must be synthetically "tamed." By utilizing the very SNAr reactivity that causes off-target toxicity, researchers convert CDMNQ into highly specific pharmacological agents[7].

  • EGFR and JAK Kinase Inhibitors: Reacting CDMNQ with functionalized anilines yields 4-anilino-3-nitroquinolines. These derivatives are classic ATP-competitive kinase inhibitors. The bulky aniline group occupies the hydrophobic pocket of the kinase (e.g., EGFR or JAK1/3), while the 6-difluoromethoxy group interacts with the hinge region[2][7].

  • TLR7/8 Agonists (Imidazoquinolines): A sequential three-step process—SNAr with an alkyl amine, reduction of the 3-nitro group to an amine, and cyclization with an orthoester—transforms the scaffold into an imidazo[4,5-c]quinoline (analogous to Imiquimod). In vitro, these compounds lose their electrophilicity and instead selectively bind to the endosomal Toll-like receptors (TLR7/8), activating the MyD88/NF-κB signaling pathway to induce pro-inflammatory cytokines (IFN-α, TNF-α)[3][8].

Derivatization Start CDMNQ Scaffold Step1 C4 Amination (SNAr) Start->Step1 + Primary Amines Step2 Nitro Reduction (NO2 -> NH2) Step1->Step2 Alkyl Amines Kinase 4-Anilinoquinolines (EGFR/JAK Inhibitors) Step1->Kinase Aryl Amines Cyclization Cyclization (Orthoesters) Step2->Cyclization + Triethyl Orthoformate TLR Imidazo[4,5-c]quinolines (TLR7/8 Agonists) Cyclization->TLR Target Binding

Fig 2: Synthetic workflow converting CDMNQ into targeted kinase inhibitors and TLR agonists.

Experimental Methodologies

To empirically validate the mechanisms described above, the following self-validating protocols are standard in our application labs.

Protocol A: In Vitro Glutathione (GSH) Depletion Assay (Electrophilicity Profiling)

Causality: We utilize a 10-fold molar excess of GSH to ensure pseudo-first-order kinetics. This allows us to accurately calculate the half-life ( t1/2​ ) of the electrophilic C4 warhead without substrate depletion artifacting the data.

  • Reagent Preparation: Prepare a 10 mM stock of CDMNQ in anhydrous DMSO. Prepare a 5 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a 1.5 mL Eppendorf tube, mix CDMNQ (final concentration 100 µM) with GSH (final concentration 1 mM) in PBS. Incubate at 37°C with gentle agitation.

  • Kinetic Aliquoting: Withdraw 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 10 µM N-acetylcysteine (Internal Standard).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the free CDMNQ peak and the appearance of the CDMNQ-SG adduct.

Protocol B: Cellular ROS Generation Assay (Redox Cycling Validation)

Causality: H2DCFDA is a cell-permeable, non-fluorescent probe that is oxidized by intracellular ROS into highly fluorescent DCF. Using phenol red-free media is critical here, as phenol red absorbs in the same optical spectrum and will artificially quench the fluorescence readout.

  • Cell Seeding: Seed A549 cells (chosen for their robust endogenous nitroreductase expression) at 1×104 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Probe Loading: Wash cells once with HBSS. Add 10 µM H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Treatment: Remove the dye solution, wash once with HBSS, and add CDMNQ at varying concentrations (1 µM, 10 µM, 50 µM) diluted in phenol red-free DMEM. Include 100 µM H2​O2​ as a positive control and 0.1% DMSO as a vehicle control.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 15 minutes for 4 hours to capture the rate of ROS generation.

Quantitative Data & Physicochemical Profiling

The table below summarizes the key quantitative parameters that dictate CDMNQ's in vitro behavior.

ParameterValue / CharacteristicBiological Implication (Causality)
Molecular Weight 274.61 g/mol Falls well within Lipinski's Rule of 5, ensuring rapid passive diffusion across in vitro cell membranes.
LogP (Estimated) 3.2 - 3.8The -OCHF2 group provides optimal lipophilicity, enhancing membrane partitioning compared to standard methoxy analogs[5].
GSH Adduction t1/2​ < 15 minutes (in vitro)Indicates a highly reactive electrophile. Unmodified CDMNQ will cause rapid off-target cytotoxicity via thiol depletion[6].
Primary Target (Derivatized) EGFR, JAK, TLR7/8The core scaffold dictates the general binding pocket, while the C4-substituent dictates kinase vs. receptor selectivity[2][3].
Metabolic Liability NitroreductionGenerates ROS; can be leveraged intentionally for hypoxia-targeted prodrug design in tumor spheroids.

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Introduction & Mechanistic Rationale The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is a highly privileged electrophilic building block widely utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is a highly privileged electrophilic building block widely utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) [1], immunomodulators [3], and allosteric MALT1 inhibitors [2].

The utility of this scaffold stems from the extreme electrophilicity of the C4 position. This reactivity is driven by a dual-activation mechanism: the strong electron-withdrawing inductive (-I) and resonance (-M) effects of the ortho-nitro group at C3, coupled with the electron-deficient nature of the quinoline nitrogen. The addition of the 6-(difluoromethoxy) group serves as a lipophilic bioisostere for traditional methoxy or aryloxy groups, enhancing the metabolic stability and membrane permeability of downstream drug candidates without sterically hindering the C4 reaction center.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a classic two-step addition-elimination pathway. The rate-limiting step is the nucleophilic attack at the C4 carbon, which disrupts aromaticity to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex. Subsequent rapid expulsion of the chloride leaving group restores aromaticity.

SNAr_Mechanism A 4-Chloro-6-(difluoromethoxy) -3-nitroquinoline (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate Limiting) B Amine Nucleophile (e.g., R-NH2) B->C D C4-Substituted Product + HCl C->D Elimination (Fast)

Figure 1: Addition-elimination mechanism of SNAr at the C4 position.

Experimental Design & Causality

Designing a robust SNAr protocol requires careful selection of solvents, bases, and temperature controls based on the nucleophile's nature [1, 2].

  • Nucleophile Selection & Temperature: Aliphatic amines (e.g., morpholine, isobutylamine) are highly nucleophilic. Their addition is strongly exothermic, necessitating dropwise addition at 0 °C to prevent the formation of polysubstituted byproducts or runaway reactions. Conversely, aryl amines (anilines) are significantly less nucleophilic due to the delocalization of their lone pair into the phenyl ring. Reactions with anilines require polar aprotic solvents (e.g., DMF, NMP) and elevated temperatures (80–90 °C) to overcome the higher activation energy barrier.

  • Base Selection: An auxiliary base is required to neutralize the generated HCl, which would otherwise protonate the incoming amine nucleophile and halt the reaction. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. For less reactive anilines, potassium carbonate (K₂CO₃) is often employed.

  • Moisture Exclusion: The extreme electrophilicity of C4 makes it susceptible to attack by hydroxide ions if water is present in basic conditions. This leads to the formation of 4-hydroxy-6-(difluoromethoxy)-3-nitroquinoline (or its quinolone tautomer)—a highly stable, dead-end byproduct. All solvents must be strictly anhydrous.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical conditions for various nucleophile classes reacting with 4-chloro-6-(difluoromethoxy)-3-nitroquinoline:

Nucleophile ClassRepresentative ReagentSolvent (Anhydrous)Base (Equivalents)Temp (°C)Time (h)Expected Yield
Aliphatic Amines (1°) IsobutylamineTHF or DCMDIPEA (1.5 eq)0 → 251 - 2>90%
Aliphatic Amines (2°) MorpholineTHFDIPEA (1.5 eq)0 → 251 - 3>85%
Aryl Amines (Anilines) 4-FluoroanilineDMF or TolueneK₂CO₃ (2.0 eq)80 - 954 - 1270 - 85%
Alkoxides Sodium MethoxideMethanolNone (Reagent is base)0 → 251 - 2>90%

Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints (color changes) and analytical checkpoints (LC-MS mass shifts) are embedded to ensure high-fidelity execution.

Workflow Step1 1. Preparation Dissolve quinoline in dry THF/DMF Add DIPEA/K2CO3 under N2 Step2 2. Nucleophile Addition Dropwise addition Control exothermic reaction Step1->Step2 Step3 3. Reaction Monitoring Stir at target temp Monitor via LC-MS & TLC Step2->Step3 Step4 4. Quench & Workup Dilute with EtOAc Wash with H2O and Brine Step3->Step4 Step5 5. Isolation Silica Gel Chromatography or Recrystallization Step4->Step5

Figure 2: Standard experimental workflow for SNAr functionalization.

Protocol A: SNAr with Aliphatic Amines (e.g., Morpholine)

Ideal for synthesizing highly soluble, basic drug fragments.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Under a nitrogen atmosphere, dissolve 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 mmol, ~274.5 mg) in anhydrous THF (10 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 261 µL) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve morpholine (1.1 mmol, 96 µL) in anhydrous THF (2 mL). Add this solution dropwise over 10 minutes.

    • Self-Validation Checkpoint 1 (Visual): The solution will rapidly transition from pale yellow to a deep orange/red. This hyperchromic shift confirms the formation of the Meisenheimer complex [2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Monitoring: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 2 (Analytical): Confirm the disappearance of the starting material peak ([M+H]⁺ m/z ~275) and the appearance of the morpholine adduct ([M+H]⁺ m/z ~326).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product as a bright yellow solid.

Protocol B: SNAr with Aryl Amines (e.g., 4-Fluoroaniline)

Ideal for synthesizing rigid, planar kinase inhibitor cores.

  • Preparation: In a 50 mL pressure-rated reaction vial, dissolve 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 mmol, ~274.5 mg) in anhydrous DMF (8 mL).

  • Reagent Addition: Add 4-fluoroaniline (1.2 mmol, 114 µL) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

    • Causality Note: K₂CO₃ is used here instead of DIPEA because the elevated temperatures required for anilines can cause DIPEA to degrade or evaporate, whereas inorganic carbonates provide a stable, heterogeneous basic environment [1].

  • Reaction: Seal the vial, purge with nitrogen, and heat the mixture to 85 °C in an oil bath for 8 hours.

  • Monitoring: Analyze via LC-MS.

    • Self-Validation Checkpoint: Look for the product mass ([M+H]⁺ m/z ~350). If >10% starting material remains, add an additional 0.2 eq of 4-fluoroaniline and stir for 2 more hours.

  • Workup (Precipitation): Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice water (40 mL). The product will precipitate as a yellow/brown solid.

  • Isolation: Filter the solid through a Büchner funnel, wash thoroughly with cold water (to remove DMF and salts), and dry under high vacuum. Recrystallize from hot Ethanol to achieve >98% purity.

References

  • Title : Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Biological applications of imiquimod analogues: An update (Review) Source : International Journal of Molecular Medicine (Spandidos Publications) URL :[Link]

Application

Application Note: RP-HPLC Method Development for 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Executive Summary & Physicochemical Rationale The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced kinase inhibitors and anti-infective agents1[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical profile, as its structural features dictate its chromatographic behavior:

  • Lipophilicity & pKa: While quinolines typically possess a basic nitrogen, the cumulative electron-withdrawing effects of the 3-nitro, 4-chloro, and 6-difluoromethoxy groups severely deplete the electron density of the quinoline core. This drastically lowers the pKa of the nitrogen, rendering the molecule unprotonated and highly lipophilic under standard acidic HPLC conditions.

  • Reactivity: The 4-chloro group, activated by the adjacent 3-nitro group, is susceptible to nucleophilic aromatic substitution. Therefore, protic solvents (like methanol) should be minimized during extraction and elution to prevent solvolysis.

  • Chromophore: Nitroquinolines exhibit a highly specific, strong UV absorption band in the 340–350 nm range, offering an excellent window for selective detection 2[2].

Method Development Workflow

The following logic tree dictates the step-by-step development of the analytical method, ensuring that every chromatographic parameter is intentionally selected based on the molecule's structural biology.

HPLC_Workflow N1 Physicochemical Profiling (Lipophilicity, pKa, UV max) N2 Column Selection (Phenyl-Hexyl for π-π interactions) N1->N2 Structural data N3 Mobile Phase Optimization (0.1% FA in H2O / ACN) N2->N3 Stationary phase fixed N4 Gradient Design (Scouting: 5% to 95% ACN) N3->N4 Elution control N5 Detector Settings (DAD: 254 nm & 346 nm) N4->N5 Peak resolution N6 System Suitability Testing (Self-Validating Logic) N5->N6 Signal optimized

Fig 1: RP-HPLC method development workflow for substituted nitroquinolines.

Chromatographic Strategy & Causality

  • Stationary Phase Selection: While C18 is the industry standard for lipophilic compounds, a Phenyl-Hexyl column is highly recommended here. The electron-deficient nature of the nitroquinoline ring forms strong π-π interactions with the electron-rich phenyl stationary phase. This provides orthogonal selectivity, offering superior resolution from closely related synthetic impurities (e.g., des-chloro or positional isomers) compared to purely dispersive C18 interactions 3[3].

  • Mobile Phase & pH Control: 0.1% Formic Acid (FA) in water is utilized. Because the analyte is essentially neutral under acidic conditions, the FA is not used to control analyte ionization, but rather to suppress the ionization of residual silanol groups on the silica support, thereby preventing secondary interactions and peak tailing. Acetonitrile (ACN) is selected over methanol because it is an aprotic solvent, eliminating the risk of solvolysis of the reactive 4-chloro substituent during extended sequence runs.

  • Detection Wavelength: Monitoring at 346 nm provides exceptional selectivity. Non-nitrated matrix interferences typically absorb only at the universal 254 nm aromatic band, meaning the 346 nm channel will yield a significantly cleaner baseline and superior signal-to-noise ratio for the nitroquinoline 4[4].

Self-Validating Experimental Protocol

A quantitative method is only as reliable as its real-time performance. This protocol is designed as a self-validating system; failure to meet the System Suitability Test (SST) criteria automatically invalidates the analytical run, ensuring absolute data integrity.

Step-by-Step Preparation Methodology
  • Diluent: 50:50 (v/v) Milli-Q Water : Acetonitrile. Causality: Injecting a highly lipophilic compound in 100% strong solvent (ACN) causes a "solvent mismatch" at the column head, leading to peak splitting. Matching the diluent to the initial mobile phase conditions focuses the analyte band.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Dilute to volume with Acetonitrile.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent.

  • Sample Preparation: Weigh an amount of sample equivalent to 10 mg of the active moiety. Extract in 10 mL Acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes. Dilute the supernatant 1:20 in Diluent prior to injection.

Self-Validating Sequence Design
  • Blank (x2): Verifies baseline stability and confirms the absence of ghost peaks.

  • SST Working Standard (x6): Triggers the self-validation logic gate (See Fig 2 and Table 2).

  • Blank (x1): Confirms no carryover from the high-concentration SST injections.

  • Unknown Samples (x1 to x10): Data acquisition phase.

  • Continuing Calibration Verification (CCV) (x1): Injected every 10 samples. Recovery must be 98.0%–102.0% to prove system drift has not occurred.

SST_Logic Start Inject Standard (6 Replicates) RSD Area RSD ≤ 2.0%? Start->RSD Tailing Tailing Factor ≤ 1.5? RSD->Tailing Yes Fail System Maintenance & Troubleshooting RSD->Fail No Pass Proceed to Sample Analysis Tailing->Pass Yes Tailing->Fail No

Fig 2: Self-validating system suitability testing (SST) logic for HPLC.

Quantitative Data & Validation Framework

The following tables summarize the optimized chromatographic conditions, the self-validating SST criteria, and the expected validation performance metrics in accordance with ICH Q2(R1) guidelines.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Exploits π-π interactions for electron-deficient rings.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterSuppresses silanol activity to prevent tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic modifier prevents solvolysis of the 4-chloro group.
Gradient 0-2 min: 30% B; 2-12 min: 30→90% B; 12-15 min: 90% BSweeps highly lipophilic impurities from the column.
Flow Rate 1.0 mL/minOptimal van Deemter linear velocity for 3.5 µm particles.
Column Temp 35°CReduces mobile phase viscosity; stabilizes backpressure.
Detection DAD: 346 nm (Primary) & 254 nm (Secondary)346 nm maximizes signal-to-noise for nitroquinolines.
Injection Vol 5 µLPrevents volume overloading of the stationary phase.

Table 2: System Suitability Criteria (Self-Validating Gates)

ParameterAcceptance CriteriaCausality of Failure
Retention Time RSD ≤ 1.0% (n=6)Pump cavitation, micro-leaks, or incomplete column equilibration.
Peak Area RSD ≤ 2.0% (n=6)Autosampler syringe malfunction or rapid analyte degradation.
Tailing Factor ( Tf​ ) 0.8 – 1.5Column voiding, active silanols, or mass overload.
Theoretical Plates (N) > 5000Loss of stationary phase integrity or guard column fouling.
Resolution ( Rs​ ) > 2.0 (from nearest impurity)Suboptimal gradient slope or loss of column selectivity.

Table 3: Typical Validation Performance (ICH Q2(R1))

Validation ParameterExpected Range/Value
Linearity Range 1.0 – 100.0 µg/mL ( R2 > 0.999)
Limit of Detection (LOD) 0.1 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.3 µg/mL (S/N > 10)
Accuracy (% Recovery) 98.0% – 102.0% across 3 concentration levels
Intra-day Precision (RSD) < 1.5%

Troubleshooting & Causality

  • Observation: The primary peak exhibits severe fronting or splitting.

    • Causality: Because 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is highly lipophilic, it is highly soluble in Acetonitrile. If the sample is injected in 100% Acetonitrile, the solvent plug acts as a localized strong mobile phase, carrying a fraction of the analyte faster than the rest of the band.

    • Resolution: Always ensure the final sample diluent contains at least 50% aqueous phase to match the initial gradient conditions.

  • Observation: Gradual loss of resolution from des-chloro impurities over multiple sequences.

    • Causality: The Phenyl-Hexyl stationary phase relies on delicate π-π interactions. The accumulation of highly lipophilic matrix components can mask the phenyl groups, reverting the separation mechanism to purely dispersive (C18-like) interactions.

    • Resolution: Implement a rigorous column wash protocol (e.g., 95% Acetonitrile / 5% Isopropanol) for 20 minutes at the end of every sequence to strip strongly retained lipids or synthetic tars.

References

  • Title: Separation of 8-Nitroquinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Introduction & Strategic Context The 4-chloro-3-nitroquinoline scaffold is a privileged and highly versatile intermediate in modern drug discovery. It serves as the primary building block for synthesizing imidazo[4,5-c]q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The 4-chloro-3-nitroquinoline scaffold is a privileged and highly versatile intermediate in modern drug discovery. It serves as the primary building block for synthesizing imidazo[4,5-c]quinolines, a structural motif found in dual PI3K/mTOR inhibitors (e.g., Dactolisib) and Toll-like receptor (TLR7/8) agonists (e.g., Imiquimod)[1],[2],[3].

The specific derivative 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) represents an advanced, high-value intermediate. The incorporation of the 6-(difluoromethoxy) group (–OCF₂H) acts as a lipophilic bioisostere for a standard methoxy group. It significantly improves metabolic stability by blocking CYP450-mediated O-demethylation while enhancing membrane permeability.

While the C4-position of 3-nitroquinolines is classically utilized for nucleophilic aromatic substitution (SNAr) with amines to build the imidazoquinoline core[4], direct C–C bond formation via Suzuki-Miyaura cross-coupling enables the divergent synthesis of 4-aryl and 4-heteroaryl substituted quinoline analogs. This application note details the mechanistic rationale and optimized conditions required to successfully couple this highly electrophilic substrate while suppressing competing side reactions[5],[6].

Mechanistic Insights & Reaction Causality

Executing a palladium-catalyzed cross-coupling on 4-chloro-6-(difluoromethoxy)-3-nitroquinoline presents unique electronic challenges:

  • Hyper-Activated Oxidative Addition: The C4–Cl bond is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the adjacent 3-nitro group, the quinoline nitrogen, and the para-positioned difluoromethoxy group. Consequently, oxidative addition of Pd(0) into the C–Cl bond is rapid, negating the need for highly engineered, electron-rich Buchwald-type ligands[5],[7].

  • The SNAr Liability (Hydrolysis): The same electronic activation that facilitates oxidative addition makes the C4-position highly susceptible to nucleophilic attack. If strong, nucleophilic bases (e.g., NaOH, NaOEt) are used to activate the boronic acid, SNAr rapidly outcompetes transmetalation, leading to the formation of 4-hydroxy or 4-alkoxy quinoline byproducts[5].

  • Substituent Stability: The –OCF₂H group is generally stable to mild aqueous bases at elevated temperatures but can undergo defluorination or hydrolysis under harsh, strongly alkaline conditions.

To achieve high yields, the protocol must utilize a mild, non-nucleophilic base (e.g., K₃PO₄) and a robust bidentate catalyst like Pd(dppf)Cl₂ to accelerate reductive elimination before off-target degradation can occur.

G SM 4-Chloro-6-(difluoromethoxy) -3-nitroquinoline Pd Pd(0) Catalyst Oxidative Addition SM->Pd Fast (Activated C-Cl) SNAr Side Reaction: SNAr (Hydrolysis) SM->SNAr If strong nucleophilic base used (OH-) Trans Transmetalation (Aryl Boronic Acid) Pd->Trans Base-assisted Red Reductive Elimination Trans->Red Red->Pd Catalyst Regeneration Prod 4-Aryl Product Red->Prod

Catalytic cycle of Suzuki coupling vs. competing SNAr hydrolysis pathway.

Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, solvent environment, and reaction trajectory. The data highlights why K₃PO₄ in a biphasic 1,4-Dioxane/Water system is the optimal environment for this specific substrate class.

Table 1: Optimization of Suzuki-Miyaura Conditions for 4-Chloro-3-nitroquinolines
EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Conversion (%)Desired Product (%)SNAr Byproduct (%)
1Pd(PPh₃)₄NaOH1,4-Dioxane/H₂O90>991285
2Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90956818
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90>998110
4 Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 90 >99 94 <2

Note: Data demonstrates that transitioning from nucleophilic bases (NaOH) to mild, non-nucleophilic inorganic bases (K₃PO₄) effectively shuts down the SNAr degradation pathway[5].

Experimental Protocol

This self-validating protocol is designed for reproducible scale-up in medicinal chemistry environments.

Reagents & Materials
  • Substrate: 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid or Heteroarylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv, 5 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous powder (2.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solvent mixture with Argon or N₂ for at least 15–20 minutes. Causality: Dissolved oxygen promotes oxidative homocoupling of the boronic acid, consuming the reagent and complicating purification[5].

  • Reaction Assembly: To a flame-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 equiv), the desired arylboronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Transfer the flask into an anaerobic glovebox or maintain under a positive stream of Argon. Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O mixture. Seal the vessel.

  • Thermal Activation: Submerge the vessel in a pre-heated oil bath at 90 °C. Self-Validation Check: The reaction mixture should transition from a yellow suspension to a dark red/brown homogeneous or biphasic mixture, indicating the reduction of Pd(II) to the active Pd(0) species. Vigorous stirring (≥800 rpm) is mandatory to ensure adequate mass transfer between the aqueous base and organic phases[5].

  • Monitoring: Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (typically 3:1 Hexanes/EtOAc).

  • Quench & Workup: Upon complete conversion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and Water. Separate the phases. Extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dark residue via silica gel flash chromatography using a gradient of Hexanes and EtOAc to isolate the pure 4-aryl-6-(difluoromethoxy)-3-nitroquinoline.

Workflow Step1 1. Reagent Preparation Degas 1,4-Dioxane/H2O (4:1) Add Pd(dppf)Cl2 & K3PO4 Step2 2. Reaction Assembly Add Substrate & Boronic Acid Purge with N2 (3x) Step1->Step2 Step3 3. Thermal Activation Heat at 90°C for 4-6 hours Vigorous stirring required Step2->Step3 Step4 4. Quench & Extraction Cool to RT, dilute with EtOAc Wash with brine Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

References[1] Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00919[2] Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.9b00251[4] Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-one. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231780/[5] Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. Benchchem. URL:https://www.benchchem.com/tech-support/suzuki-coupling-4-chloroquinoline-6-carbaldehyde[7] Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Academia.edu. URL:https://www.academia.edu/37402633/Suzuki_Miyaura_Cross_Coupling_Reactions_of_4_Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them[6] One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4085640/[3] An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3678857/

Sources

Application

Application Note: 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline as a Privileged Scaffold in Advanced Drug Discovery

Executive Summary For drug development professionals and synthetic chemists, 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) represents a highly specialized and privileged pharmaceutical intermediate. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) represents a highly specialized and privileged pharmaceutical intermediate. This compound serves as the foundational building block for two major classes of therapeutics: imidazo[4,5-c]quinoline-based Toll-like receptor 7/8 (TLR7/8) agonists and quinoline-based kinase inhibitors (such as PI3Kδ and AXL inhibitors).

This application note details the mechanistic rationale behind its structural features, provides field-validated synthetic protocols with built-in quality controls, and outlines the downstream pharmacological utility of its derivatives.

Structural & Mechanistic Rationale

The utility of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline stems from the precise orchestration of its three primary functional groups. Understanding the causality behind these structural choices is critical for rational drug design and synthetic planning.

  • The C4-Chloro and C3-Nitro Synergy (Reactivity Handle): The nitro group at the C3 position strongly withdraws electron density from the quinoline ring via both resonance and inductive effects. This electronic depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C4 position. Consequently, the C4-chlorine atom becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary and secondary amines under mild conditions [1]. The C3-nitro group then serves as an orthogonal handle; once the amine is installed, the nitro group can be selectively reduced to an amine, yielding an ortho-diamine perfectly primed for heterocyclic annulation.

  • The C6-Difluoromethoxy Motif (Metabolic Shielding): The difluoromethoxy (–OCF₂H) group acts as a lipophilic bioisostere for a standard methoxy group. In in vivo environments, standard methoxy groups are notorious metabolic liabilities, often undergoing rapid cytochrome P450-mediated oxidative O-demethylation. The highly electronegative fluorine atoms strengthen the adjacent C–O bond, effectively blocking this metabolic degradation pathway. Furthermore, the electron-withdrawing nature of the –OCF₂H group modulates the basicity (pKa) of the quinoline nitrogen, which is a critical parameter for optimizing target residence time and selectivity in kinase inhibitors [2].

Validated Synthetic Workflows

The following protocols detail the transformation of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline into a bioactive tricyclic scaffold. Each step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol A: C4 Amination via SNAr

Objective: Install the primary amine side chain while preventing polyalkylation.

  • Scale: 10.0 mmol (2.75 g of starting material)

  • Reagents: Isobutylamine (12.0 mmol, 1.19 mL), N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 3.48 mL), Anhydrous Tetrahydrofuran (THF) (25 mL).

  • Procedure:

    • Dissolve 4-chloro-6-(difluoromethoxy)-3-nitroquinoline in anhydrous THF under a nitrogen atmosphere.

    • Add DIPEA to the solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming isobutylamine, ensuring the nucleophile remains active.

    • Cool the reaction flask to 0 °C using an ice bath. Add isobutylamine dropwise over 15 minutes. Causality: The SNAr reaction is highly exothermic due to the strong activation by the ortho-nitro group. Strict temperature control prevents degradation and side reactions.

    • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours.

  • Self-Validation Check: Monitor via TLC (3:1 Hexanes/EtOAc). The reaction is complete when the pale-yellow starting material spot ( Rf​=0.6 ) is entirely consumed, replaced by a bright orange product spot ( Rf​=0.4 ).

  • Workup: Quench with 30 mL of distilled water, extract with EtOAc ( 3×20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to a primary amine without defluorinating the –OCF₂H group or cleaving the quinoline core.

  • Scale: 8.0 mmol of the intermediate from Protocol A.

  • Reagents: Iron powder (40.0 mmol, 2.23 g), Ammonium chloride (NH₄Cl) (40.0 mmol, 2.14 g), Ethanol/Water (30 mL / 10 mL).

  • Procedure:

    • Suspend the nitro intermediate in the EtOH/H₂O mixture.

    • Add Iron powder and NH₄Cl. Causality: The Béchamp reduction (Fe/NH₄Cl) is utilized here instead of standard Pd/C catalytic hydrogenation. This mild, single-electron transfer mechanism ensures absolute chemoselectivity, eliminating the risk of hydrodefluorination of the difluoromethoxy group.

    • Heat the mixture to reflux (80 °C) for 3 hours with vigorous stirring.

  • Self-Validation Check: LC-MS analysis should indicate the complete disappearance of the nitro mass [M+H]⁺ and the appearance of the diamine mass [M-30+H]⁺.

  • Workup: Filter the hot reaction mixture through a pad of Celite. Causality: Iron oxides rapidly precipitate upon cooling and can trap the product. Hot filtration ensures the diamine remains solubilized in the filtrate. Concentrate the filtrate and extract with Dichloromethane (DCM).

Protocol C: Annulation to Imidazo[4,5-c]quinoline

Objective: Cyclize the ortho-diamine to form the final tricyclic TLR7/8 agonist core.

  • Scale: 5.0 mmol of the diamine intermediate.

  • Reagents: Triethyl orthoformate (15 mL), p-Toluenesulfonic acid (pTSA) monohydrate (0.25 mmol, 48 mg).

  • Procedure:

    • Dissolve the diamine in neat triethyl orthoformate.

    • Add catalytic pTSA. Causality: The acid catalyst protonates the orthoester, driving the formation of the intermediate amidine, which subsequently undergoes intramolecular cyclization to form the imidazole ring.

    • Heat the reaction to 120 °C for 5 hours under a reflux condenser.

  • Self-Validation Check: The reaction mixture will transition from a dark suspension to a clear, amber solution upon successful cyclization.

  • Workup: Evaporate the excess orthoester under high vacuum. Purify the crude residue via silica gel flash chromatography (DCM/MeOH 95:5) to yield the pure imidazo[4,5-c]quinoline derivative.

Visualizations of Workflows and Mechanisms

SynthWorkflow A 4-Chloro-6-(difluoromethoxy) -3-nitroquinoline (Starting Material) B SNAr Reaction (Isobutylamine, DIPEA, THF) A->B C 4-(Isobutylamino)-6-(difluoromethoxy) -3-nitroquinoline B->C D Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O) C->D E 3-Amino-4-(isobutylamino) -6-(difluoromethoxy)quinoline D->E F Imidazole Annulation (Triethyl orthoformate, pTSA) E->F G Imidazo[4,5-c]quinoline Derivative (TLR7/8 Agonist Core) F->G

Figure 1: Step-by-step synthetic workflow from the 4-chloro-3-nitroquinoline intermediate to the tricyclic core.

TLR7Pathway Ligand Imidazo[4,5-c]quinoline Derivative Receptor Endosomal TLR7/8 Receptor Ligand->Receptor Agonist Binding MyD88 MyD88 Adaptor Protein Receptor->MyD88 Dimerization & Recruitment IRAK IRAK1/4 Kinase Complex MyD88->IRAK Activates TRAF6 TRAF6 Ligase IRAK->TRAF6 NFkB NF-κB Nuclear Translocation TRAF6->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Target Gene Transcription

Figure 2: Pharmacological signaling cascade triggered by the synthesized imidazo[4,5-c]quinoline.

Quantitative Performance Metrics

The table below summarizes the expected quantitative outcomes and critical operational parameters for the synthetic sequence described above, based on standardized laboratory execution.

Reaction StepSubstrateKey Reagents & ConditionsExpected Yield (%)Target Purity (HPLC)Critical Operational Observation
C4 Amination (SNAr) 4-Chloro-6-(difluoromethoxy)-3-nitroquinolineIsobutylamine, DIPEA, THF, 0 °C to RT, 3h88 - 92%>98%Reaction is highly exothermic; strict temperature control at 0 °C during amine addition is mandatory to prevent impurity formation.
Nitro Reduction 4-(Isobutylamino)-6-(difluoromethoxy)-3-nitroquinolineFe powder, NH₄Cl, EtOH/H₂O (3:1), 80 °C, 3h82 - 85%>95%Hot filtration through Celite is absolutely critical to prevent product sequestration within the precipitated iron oxide sludge.
Cyclization 3-Amino-4-(isobutylamino)-6-(difluoromethoxy)quinolineTriethyl orthoformate, pTSA (cat.), 120 °C, 5h75 - 80%>97%Maintaining strictly anhydrous conditions maximizes yield by preventing the premature hydrolysis of the orthoester reagent.

References

  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity ACS Pharmacology & Translational Science URL:[Link][1]

  • Discovery of Potent, Efficient, and Selective Inhibitors of Phosphoinositide 3-Kinase δ through a Deconstruction and Regrowth Approach Journal of Medicinal Chemistry URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-chloro-6-(difluoromethoxy)-3-nitroquinoline synthesis

Welcome to the Technical Support Center for Quinoline Derivative Synthesis . This guide is engineered for process chemists, medicinal researchers, and drug development professionals tasked with optimizing the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Derivative Synthesis . This guide is engineered for process chemists, medicinal researchers, and drug development professionals tasked with optimizing the synthesis of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7).

This compound is a highly valuable electrophilic intermediate, frequently utilized in the synthesis of Toll-like receptor (TLR7/8) agonists (e.g., imiquimod analogs) and targeted kinase inhibitors. The three-step synthetic route—comprising a Gould-Jacobs cyclization, regioselective nitration, and Vilsmeier-Haack chlorination—is notoriously prone to thermal degradation, over-nitration, and workup hydrolysis.

This center provides a diagnostic dashboard, mechanistic troubleshooting FAQs, and self-validating protocols to maximize your reaction yield and purity.

I. Synthetic Workflow Visualization

SynthesisWorkflow SM 4-(Difluoromethoxy)aniline + EMME Condensation Step 1a: Condensation (100-130°C, -EtOH) SM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Step 1b: Thermal Cyclization (Microwave, 300°C, 5 min) Intermediate->Cyclization Quinolinol 6-(Difluoromethoxy) quinolin-4-ol Cyclization->Quinolinol Nitration Step 2: Regioselective Nitration (HNO3 / H2SO4, 0-5°C) Quinolinol->Nitration NitroQuinolinol 6-(Difluoromethoxy)- 3-nitroquinolin-4-ol Nitration->NitroQuinolinol Chlorination Step 3: Vilsmeier-Haack Chlorination (POCl3 + DMF cat., 50°C) NitroQuinolinol->Chlorination FinalProduct 4-Chloro-6-(difluoromethoxy)- 3-nitroquinoline Chlorination->FinalProduct

Figure 1: Optimized three-step synthetic workflow for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline.

II. Diagnostic Yield Dashboard

To establish a baseline, the table below contrasts the classical literature conditions against our optimized, high-throughput methodologies.

Synthesis PhaseStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Purity Metric
1. Gould-Jacobs Cyclization Dowtherm A, 250°C, 2 hours28%Microwave, 300°C, 5 mins65% >95% (LC-MS)
2. Regioselective Nitration Fuming HNO₃, RT, 4 hours45%HNO₃/H₂SO₄, 0–5°C, 1 hour88% <2% N-oxide
3. Chlorination POCl₃ (neat), 100°C, 6 hours50%POCl₃ + 0.2 eq DMF, 50°C, 1 hr92% <1% Hydrolyzed

III. Troubleshooting Knowledge Base & FAQs

Phase 1: Gould-Jacobs Cyclization

Q: Why is my thermal cyclization yielding <30% product with heavy tarring and decomposition? A (Causality): The Gould-Jacobs reaction requires a high-energy 6π-electrocyclization of the anilidomethylenemalonate intermediate to form the quinoline core. Classical methods rely on prolonged heating (>250°C) in high-boiling solvents like Dowtherm A [1]. However, the difluoromethoxy (-OCF₂H) group is sensitive to extended thermal stress, leading to defluorination, decarboxylation, and subsequent polymerization (tarring). Solution: Transition to microwave irradiation. By rapidly heating the mixture to 300°C for only 5 minutes, you provide the thermodynamic energy required for cyclization while drastically reducing the residence time, thereby outcompeting the kinetics of thermal degradation [1]. Alternatively, Eaton's reagent can be used for lower-temperature cyclizations [2].

Phase 2: Regioselective Nitration

Q: How do I prevent the oxidation of the difluoromethoxy group and avoid di-nitration? A (Causality): The 4-OH group (existing predominantly as the 4-quinolone tautomer) strongly activates the C-3 position toward electrophilic aromatic substitution. However, the difluoromethoxy group at C-6 exerts an inductive electron-withdrawing effect, slightly deactivating the overall ring. If you use fuming nitric acid at room temperature to compensate for this deactivation, the excess oxidative potential leads to N-oxidation of the quinoline nitrogen. Solution: Utilize a strictly controlled mixed-acid system (HNO₃/H₂SO₄). Sulfuric acid acts as a potent dehydrating agent to rapidly generate the highly reactive nitronium ion ( NO2+​ ), allowing the reaction to proceed efficiently at 0–5 °C. This low temperature suppresses oxidative side reactions.

Phase 3: Chlorination

Q: My chlorination step stalls at 60% conversion, and the final product reverts to the starting material during workup. What is the mechanism, and how do I fix it? A (Causality): The 3-nitro group is powerfully electron-withdrawing. It severely deactivates the adjacent C-4 oxygen, making the 4-quinolone tautomer a very poor nucleophile toward Phosphorus Oxychloride (POCl₃). POCl₃ alone is kinetically insufficient[3]. Furthermore, if unreacted POCl₃ is quenched with water without pH control, the highly exothermic generation of HCl will rapidly hydrolyze any formed 4-chloroquinoline back to the 4-ol. Solution: You must add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethylammonium chloride). This species is vastly more electrophilic than POCl₃, rapidly activating the tautomeric oxygen for chloride displacement [3]. During workup, quench over crushed ice while simultaneously adding a base to maintain a neutral pH.

IV. Self-Validating Experimental Protocols

These protocols are designed with built-in In-Process Controls (IPCs) to ensure each step validates itself before you proceed.

Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization
  • Condensation: In a round-bottom flask, combine 4-(difluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat the neat mixture at 120°C for 2 hours.

  • Byproduct Removal: Apply a mild vacuum to distill off the ethanol byproduct, driving the equilibrium forward.

  • Cyclization: Transfer the crude anilidomethylenemalonate to a microwave-safe vial. Irradiate at 300°C for exactly 5 minutes.

  • Isolation: Cool the vessel to room temperature. Add ice-cold acetonitrile (3 mL per mmol) to precipitate the product. Filter and dry under vacuum to yield 6-(difluoromethoxy)quinolin-4-ol.

    • IPC Check: LC-MS of the mother liquor must show <5% remaining intermediate. The product should appear as a highly pure (>95%) off-white solid.

Protocol 2: Controlled Regioselective Nitration
  • Activation: Dissolve the 6-(difluoromethoxy)quinolin-4-ol in concentrated H₂SO₄ (5 volumes) and cool the flask to 0°C using an ice-brine bath.

  • Nitration: Slowly add fuming HNO₃ (1.1 eq) dropwise, ensuring the internal temperature never exceeds 5°C.

  • Propagation: Stir the mixture for 1 hour at 0–5°C.

  • Quench & Isolation: Carefully pour the reaction mixture over vigorously stirred crushed ice. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry.

    • IPC Check: TLC (DCM:MeOH 9:1) will show the complete disappearance of the starting material. Visually, the reaction validates itself via a distinct color shift from a pale yellow solution to a bright orange-yellow precipitate.

Protocol 3: DMF-Catalyzed Vilsmeier-Haack Chlorination
  • Suspension: Suspend the 6-(difluoromethoxy)-3-nitroquinolin-4-ol (1.0 eq) in POCl₃ (5.0 eq).

  • Catalysis: Add catalytic DMF (0.2 eq) dropwise. Caution: Mild gas evolution will occur as the Vilsmeier-Haack reagent forms.

  • Reaction: Heat the mixture to 50°C for 1 hour.

  • Concentration: Remove excess POCl₃ under reduced pressure (rotary evaporator). Do not bake the residue.

  • Neutral Quench: Dissolve the residue in a minimal amount of DCM. Pour the organic layer slowly over crushed ice, simultaneously adding 2M NaOH dropwise to maintain the aqueous layer at pH ~7.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry over Na₂SO₄, and concentrate to yield 4-chloro-6-(difluoromethoxy)-3-nitroquinoline.

    • IPC Check: TLC will show the disappearance of the highly polar, baseline-hugging quinolone spot, replaced by a fast-moving, UV-active spot (the chlorinated product).

V. References

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]

  • Title: Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines Source: RSC Publishing URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling to solubilize 4-chloro-6-(difluoromethoxy)-3-nitroquinoline in Dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling to solubilize 4-chloro-6-(difluoromethoxy)-3-nitroquinoline in Dimethyl Sulfoxide (DMSO).

Because this compound possesses unique structural challenges, standard solubilization protocols often fail or, worse, silently degrade the molecule. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven methodologies to ensure scientific integrity in your assays.

Root Cause Analysis: The Chemistry of Insolubility

To troubleshoot effectively, we must first understand the causality behind the compound's behavior. Why does this specific molecule resist solvation in a "universal solvent" like DMSO?

  • Extreme Hydrophobicity & Lattice Energy: The quinoline core is inherently planar and aromatic, promoting tight intermolecular π−π stacking. The addition of the 6-(difluoromethoxy) group significantly increases the lipophilicity and crystal lattice energy of the molecule. Water molecules cannot easily solvate these structures, and even aprotic solvents require high energy to disrupt the crystal lattice.

  • The Hygroscopic Threat of DMSO: DMSO is highly hygroscopic. When exposed to the atmosphere, it rapidly absorbs water. Even a 1-2% water content drastically alters the hydrogen-bonding network of the solvent, making it significantly more difficult to form a solvation cavity for large lipophilic compounds[1]. As water content increases, the freezing point of DMSO drops, and its capacity to dissolve hydrophobic compounds plummets.

  • Chemical Instability (The SNAr Risk): The most critical failure point in handling this compound is thermal degradation. The 4-chloro group is highly activated by the electron-withdrawing 3-nitro group and the quinoline nitrogen. This makes the C4 position exceedingly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. If you attempt to force the compound into solution by heating DMSO that contains trace amounts of absorbed water, the water acts as a nucleophile. This triggers a rapid hydrolysis reaction, ejecting the chloride ion and converting your compound into a 4-hydroxy-3-nitroquinoline derivative.

DegradationPathway Reactant 4-Chloro-3-nitroquinoline Derivative Conditions Heat (>40°C) + Trace Water in DMSO Reactant->Conditions Mechanism Nucleophilic Aromatic Substitution (SNAr) Conditions->Mechanism Product 4-Hydroxy-3-nitroquinoline + HCl (Degraded) Mechanism->Product Chloride Leaving Group

Mechanistic pathway of SNAr hydrolysis at the C4 position due to water and heat.

Standard Operating Procedure: Solubilization Workflow

To prevent false negatives in your biological assays, follow this self-validating protocol. Every step is designed to overcome kinetic barriers without crossing the thermodynamic threshold that causes degradation.

Protocol: Preparation of a 10 mM Anhydrous Stock Solution

Self-Validation Checkpoint 1: Before beginning, verify that your DMSO is strictly anhydrous (<0.05% water). Use a newly opened bottle packaged under argon, or DMSO stored over activated 3Å molecular sieves.

  • Precision Weighing: Accurately weigh the required mass of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline into a dry, amber glass vial (the nitro-aromatic system may be sensitive to prolonged UV exposure).

  • Solvent Addition: Under a dry nitrogen atmosphere, add the calculated volume of anhydrous DMSO.

  • Mechanical Agitation: Vortex the vial vigorously for 60 to 90 seconds to maximize the solvent-solute surface area.

  • Controlled Sonication: Place the vial in an ultrasonic water bath for 5-minute intervals.

    • Critical Causality: Sonication provides the localized cavitation energy required to break the high crystal lattice energy.

    • Self-Validation Checkpoint 2: Monitor the bath temperature constantly. Do not allow the water bath to exceed 30°C. Add ice to the bath if necessary to prevent thermal SNAr hydrolysis.

  • Visual & Optical Inspection: Hold the vial against a strong light source. The solution must be completely transparent. If you observe a "shimmering" effect or refractive micro-particles, the compound is only suspended, not dissolved.

  • Aliquoting & Storage: Divide the stock into 10–20 µL single-use aliquots in tightly sealed, low-bind tubes. Store immediately at -80°C.

    • Self-Validation Checkpoint 3: Thaw one aliquot to room temperature 24 hours later. If crystals form, your initial dissolution was a kinetically supersaturated state. You must dilute the primary stock further (e.g., to 5 mM) to reach true thermodynamic solubility.

SolubilizationWorkflow Start Solid 4-Chloro-6-(difluoromethoxy) -3-nitroquinoline AddDMSO Add Anhydrous DMSO (<0.1% Water Content) Start->AddDMSO Check1 Soluble at Room Temp? AddDMSO->Check1 Sonicate Sonicate 5-10 min (Maintain <30°C) Check1->Sonicate No Success Aliquot & Store at -80°C Check1->Success Yes Check2 Soluble? Sonicate->Check2 Warm Gentle Warming (Max 37°C) Check2->Warm No Check2->Success Yes Check3 Soluble? Warm->Check3 Check3->Success Yes Fail Switch to NMP or DMF (Check for Hydrolysis) Check3->Fail No

Workflow for troubleshooting DMSO solubility of lipophilic quinolines.

Quantitative Data: Solubility & Stability Matrix

To aid in experimental design, consult the following matrix comparing solvent conditions, water content, and the resulting impact on the difluoromethoxy-nitroquinoline derivative.

Solvent SystemWater ContentEst. Max Kinetic SolubilityDegradation Risk (24h @ 37°C)Application Recommendation
Anhydrous DMSO < 0.05%10 - 20 mMLowPrimary choice for master stock solutions.
Aged/Opened DMSO > 1.0%< 1 mMHigh (Hydrolysis) DO NOT USE. Causes precipitation and SNAr degradation.
DMSO + 10% NMP < 0.05%25 - 50 mMLowExcellent rescue strategy for highly crystalline batches.
Aqueous Buffer (1% DMSO) > 99%< 10 µMLow (if unheated)Prone to "DMSO shock." Requires dropwise addition.

Frequently Asked Questions (FAQs)

Q: I heated my DMSO solution to 60°C to force the compound to dissolve, and the solution turned dark yellow/brown. What happened? A: You have irreversibly degraded your compound. As explained in the Root Cause Analysis, the 4-chloro position is highly activated by the 3-nitro group[2]. At 60°C, trace water in the DMSO acts as a nucleophile, replacing the chloride with a hydroxyl group and releasing HCl. The color change indicates the formation of the 4-hydroxy-3-nitroquinoline tautomer. Discard the solution and start over, ensuring the temperature never exceeds 37°C.

Q: My compound dissolved perfectly in the stock solution, but precipitates immediately when I add it to my cell culture media. How do I fix this? A: This phenomenon is known as "DMSO shock"[3]. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local dielectric constant drops sharply, causing highly lipophilic compounds to crash out of solution before they can disperse. Troubleshooting steps:

  • Add the DMSO stock dropwise while vigorously vortexing the aqueous media.

  • If precipitation persists, pre-formulate your DMSO stock with a biologically compatible surfactant (e.g., 0.1% Tween-80) or a carrier like Hydroxypropyl- β -cyclodextrin (HP- β -CD) to encapsulate the hydrophobic difluoromethoxy moiety before aqueous exposure.

Q: Why did my compound precipitate after a week in the -20°C freezer, even though it was clear at room temperature? A: You achieved kinetic solubility at room temperature, but exceeded the thermodynamic solubility limit of the compound at -20°C. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO[1], which acts as an anti-solvent for lipophilic compounds. To resolve this, gently warm the aliquot to 30°C, sonicate until clear, and in the future, prepare slightly less concentrated stocks (e.g., 5 mM instead of 10 mM).

References

  • 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts During 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline Reduction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the selective reduction of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline. This guide is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective reduction of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this critical synthetic transformation. Our focus is on ensuring high-yield synthesis of the target 4-chloro-6-(difluoromethoxy)-3-aminoquinoline while minimizing the formation of key byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the reduction of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline?

A1: The primary byproducts arise from three main competing reaction pathways:

  • Hydro-dechlorination: Replacement of the chlorine atom at the C4 position with hydrogen, yielding 6-(difluoromethoxy)-3-aminoquinoline. This is particularly common when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[1][2]

  • Incomplete Reduction: The reaction stalling at intermediate stages, leading to the formation of nitroso or hydroxylamine derivatives.[3][4]

  • Dimerization: Condensation of reactive intermediates (nitroso and hydroxylamine species) to form azoxy and azo compounds, especially under non-optimal pH or temperature conditions.[5][6]

Q2: Which reduction method is generally recommended to achieve the highest selectivity for this substrate?

A2: For halogenated nitroaromatics like this quinoline derivative, reduction with metals in acidic or neutral conditions is often the method of choice to preserve the C-Cl bond.[5] The use of iron powder with an ammonium chloride solution (Fe/NH₄Cl) is highly recommended.[7][8] This system is generally mild, cost-effective, and demonstrates excellent chemoselectivity, avoiding the hydro-dechlorination often seen with powerful hydrogenation catalysts.[9][10]

Q3: Can I use catalytic hydrogenation (e.g., Pd/C, Raney Ni)?

A3: While catalytic hydrogenation is a very efficient method for nitro group reduction, it poses a significant risk of hydro-dechlorination (hydrogenolysis) of the C-Cl bond on the quinoline ring.[2][5] If this method is pursued, conditions must be carefully controlled. This includes using specialized or deactivated catalysts (e.g., sulfided platinum on carbon), adding a catalyst poison to suppress dehalogenation, and operating at low hydrogen pressure and temperature.[11] However, for process reliability and simplicity, metal/acid systems are often preferred.[12]

Q4: How can I monitor the reaction to track byproduct formation?

A4: The most effective way to monitor the reaction is through Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13] A well-chosen solvent system will allow you to resolve the starting material, the desired amino product, and the major byproducts. For instance, the dechlorinated byproduct will be more polar than the starting material but may have a similar polarity to the desired product, requiring careful optimization of your analytical method. Comparing the spots/peaks to known standards (if available) or analyzing them via LC-MS is the definitive way to identify their structures.[14][15]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: My final product is a mixture of the desired 4-chloro-aminoquinoline and the dechlorinated 6-(difluoromethoxy)-3-aminoquinoline.

  • Potential Cause: You are likely using a reduction method that is too harsh, causing hydrogenolysis of the C-Cl bond. This is the most common issue when using catalytic hydrogenation (Pd/C, Pt/C, Raney Ni) with chloro-arenes.[1][2]

  • Recommended Solutions:

    • Switch Reducing Agent: Immediately switch to a milder, more chemoselective system. The preferred method is iron powder in the presence of a proton donor like ammonium chloride or acetic acid.[6][7] This system is well-documented for reducing nitro groups without affecting aryl halides.[9]

    • Modify Hydrogenation Conditions: If you must use catalytic hydrogenation, try the following:

      • Lower the hydrogen pressure and reaction temperature significantly.[11]

      • Add a catalyst inhibitor, such as thiophene or a lead-based catalyst (Lindlar's catalyst), which can selectively poison the sites responsible for dehalogenation.[11]

      • Switch from Palladium to a different catalyst. Raney Nickel is sometimes used for substrates prone to dehalogenation, but it still carries a risk.[5]

Issue 2: The reaction is sluggish or incomplete, and I'm isolating starting material and/or nitroso intermediates.

  • Potential Cause: This points to insufficient reducing power or poor reaction kinetics. The cause could be an inadequate amount of the reducing agent, low temperature, or deactivated reagents/catalysts.[13][15]

  • Recommended Solutions:

    • Increase Reducing Agent Stoichiometry: For metal-based reductions (e.g., Fe, SnCl₂), a significant molar excess (typically 3-10 equivalents) is required to drive the reaction to completion.[7][15]

    • Activate the Metal: The surface of iron powder can oxidize upon storage. Pre-treating the iron powder with dilute HCl to etch the oxide layer before the reaction can significantly improve its activity.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate.[7][8] Monitor by TLC to ensure that heating does not promote byproduct formation.

    • Ensure Efficient Mixing: For heterogeneous reactions involving metal powders, vigorous stirring is crucial to ensure good contact between the substrate and the reducing agent.[8]

Issue 3: I am observing significant amounts of dark, insoluble, or tarry byproducts.

  • Potential Cause: This often indicates the formation of dimeric azo/azoxy compounds or other polymerization side reactions.[6][16] These can occur when reactive intermediates (like nitroso and hydroxylamine species) build up and condense, a process that can be promoted by high temperatures or incorrect pH.

  • Recommended Solutions:

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to polymer formation.[13]

    • Optimize pH: For Fe/NH₄Cl reductions, the ammonium chloride acts as a buffer, maintaining a slightly acidic to neutral pH which is optimal. If using a stronger acid like HCl, ensure it is not in vast excess, as highly acidic conditions can sometimes promote unwanted side reactions.[17]

    • Workup Procedure: During workup, after the reaction is complete, it's common to basify the mixture to precipitate iron hydroxides. This step should be done carefully, as localized high pH or heat from neutralization can also degrade the product. Filtering the hot reaction mixture through celite first can remove excess iron and minimize issues during basification.[15]

Data & Method Comparison

The following table summarizes common reduction methods and their suitability for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline.

Reduction MethodTypical ConditionsProsCons / Major Byproduct Risk
Fe / NH₄Cl Fe powder (5-10 eq.), NH₄Cl (4-5 eq.), EtOH/H₂O, 70-80 °C[7][8]Excellent chemoselectivity, inexpensive, robust, scalable.Heterogeneous (requires good stirring), workup involves filtering large amounts of iron salts.[15]
SnCl₂ · 2H₂O SnCl₂·2H₂O (3-5 eq.), EtOH or EtOAc, RT to 50 °C[5][15]Mild conditions, good selectivity for the C-Cl bond.Stoichiometric tin salts can be difficult to remove during workup, environmentally less friendly.[13]
Catalytic Hydrogenation (Pd/C) H₂ (1-5 atm), Pd/C (1-5 mol%), MeOH or EtOH, RT[5]High efficiency, clean reaction (catalytic).High risk of hydro-dechlorination .[1][2]
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, H₂O/DCM or THF, often with a phase-transfer catalyst.Mild conditions, can be selective.Often requires biphasic conditions, may not be strong enough for complete reduction.
Visualized Reaction & Workflow
Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired reduction pathway and the key side reactions to be minimized.

G A 4-Chloro-6-(difluoromethoxy)- 3-nitroquinoline B Nitroso Intermediate A->B Incomplete Reduction D TARGET PRODUCT 4-Chloro-6-(difluoromethoxy)- 3-aminoquinoline A->D Selective Reduction (e.g., Fe/NH₄Cl) C Hydroxylamine Intermediate B->C E BYPRODUCT Azo/Azoxy Dimers B->E Dimerization (Incorrect pH/Temp) C->D Complete Reduction C->E Dimerization (Incorrect pH/Temp) F BYPRODUCT Hydro-dechlorination Product D->F Hydrogenolysis (e.g., H₂, Pd/C)

Caption: Key reaction pathways in the reduction of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline.

Recommended Experimental Workflow

This workflow outlines the key stages for a successful and selective reduction using the recommended Fe/NH₄Cl method.

G start Start: Assemble Reagents setup Reaction Setup: - Add Substrate, EtOH, H₂O - Add NH₄Cl and Fe Powder start->setup reaction Reaction: - Heat to 70-80 °C - Stir vigorously setup->reaction monitor In-Process Control: - Monitor by TLC/HPLC - Ensure full consumption of starting material reaction->monitor workup1 Workup 1: - Filter hot mixture through Celite to remove iron monitor->workup1 Reaction Complete workup2 Workup 2: - Concentrate filtrate - Partition (EtOAc/H₂O) - Basify aqueous layer workup1->workup2 purify Purification: - Extract with organic solvent - Dry & Concentrate - Column Chromatography workup2->purify analysis Analysis: - NMR, LC-MS - Yield & Purity Check purify->analysis end Final Product analysis->end

Caption: General experimental workflow for selective nitro group reduction.

Recommended Experimental Protocol: Fe/NH₄Cl Reduction

This protocol is optimized for the chemoselective reduction of the nitro group while preserving the chloro-substituent.

Materials:

  • 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 eq)

  • Iron powder (<325 mesh) (10 eq)

  • Ammonium chloride (NH₄Cl) (8 eq)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 eq), ethanol, and water (a 4:1 to 3:1 v/v ratio of EtOH:H₂O is a good starting point, using enough solvent to make a stirrable slurry).

  • Add Reagents: To the stirred suspension, add ammonium chloride (8 eq) followed by iron powder (10 eq).[7]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 70-80 °C) with vigorous stirring. The reaction is often exothermic initially. Monitor the progress of the reaction by TLC or HPLC every 30-60 minutes until the starting material is completely consumed.[8]

  • Initial Workup: Once the reaction is complete, cool the mixture slightly (to ~50-60 °C) and filter the hot suspension through a pad of Celite to remove the bulk of the iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.[15]

  • Solvent Removal and Extraction: Combine the filtrates and remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and water.

  • Basification and Final Extraction: Carefully add a saturated solution of sodium bicarbonate to the biphasic mixture with stirring until the aqueous layer is basic (pH 8-9). This will precipitate any remaining iron salts as hydroxides.

  • Filter the entire mixture through Celite again if significant solids are present. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-chloro-6-(difluoromethoxy)-3-aminoquinoline.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final, high-purity product.

References
  • Technical Support Center: Reduction of 2-Nitroquinoline to 2-Aminoquinoline - Benchchem.
  • Identifying byproducts in the synthesis of 5-Methylquinoline - Benchchem.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
  • Nitro Reduction - Common Conditions.
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
  • Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups - csbsju.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC.
  • Technical Support Center: Synthesis of 5-Nitrocinnoline - Benchchem.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis - Benchchem.
  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate | The Journal of Organic Chemistry - ACS Public
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold C
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Formation Mechanisms of Nitro Products from Transformation of Aliphatic Amines by UV/Chlorine Treatment | Environmental Science & Technology - ACS Public
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
  • Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum c
  • Formation Mechanisms of Nitro Products from Transformation of Aliphatic Amines by UV/Chlorine Tre
  • Catalytic Hydrogen
  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF - ResearchGate. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google P
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • my nitro refuses to be reduced : r/Chempros - Reddit. [Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts - MDPI. [Link]

  • Reduction of nitro compounds - Wikipedia. [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Silica Gel Chromatography for 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the purification of highly functionalized quinoline derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the purification of highly functionalized quinoline derivatives.

Purifying 4-chloro-6-(difluoromethoxy)-3-nitroquinoline presents a unique set of chromatographic challenges. It is a push-pull heterocyclic system where the lipophilic difluoromethoxy group contrasts sharply with the highly polar, electron-withdrawing 3-nitro group and the basic quinoline nitrogen. This guide synthesizes field-proven methodologies to help you overcome peak tailing, poor solubility, and on-column degradation.

Chromatographic Profiling & Causality

To optimize the purification of this compound, one must first understand the causality behind its behavior on a silica stationary phase:

  • Silanol-Nitrogen Interactions: The primary challenge in quinoline chromatography arises from the basic nature of the heterocyclic nitrogen. The silica gel stationary phase is inherently acidic due to exposed silanol groups (Si-OH). This leads to strong acid-base interactions, causing the compound to stick to the column and elute as a broad, asymmetrical peak[1].

  • Dipole-Dipole Retention: The 3-nitro group is highly polar. While it reduces the overall basicity of the quinoline nitrogen via electron withdrawal, it introduces strong secondary dipole interactions with the silica matrix.

  • Electrophilic Sensitivity: The 4-chloro group is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) by the adjacent 3-nitro group and the quinoline nitrogen. Prolonged exposure to highly basic modifiers or reactive solvents on the column can lead to degradation (e.g., hydrolysis to a quinolone derivative).

  • Lipophilic Shielding: The 6-(difluoromethoxy) moiety increases the molecule's lipophilicity, making it poorly soluble in purely aliphatic hydrocarbon solvents (like pure hexane) but highly mobile once a threshold polarity is reached.

Diagnostic Optimization Workflow

Before committing your entire crude mixture to a column, utilize the following diagnostic workflow to establish a self-validating solvent system.

G A Crude Mixture 4-chloro-6-(difluoromethoxy)-3-nitroquinoline B TLC Screening (Heptane / DCM) A->B C Assess Migration & Peak Shape B->C D Severe Tailing (Silanol Interaction) C->D Tailing F Symmetrical Spot (Rf 0.2 - 0.3) C->F Optimal E Add 0.5% TEA Modifier D->E E->C Re-evaluate G Dry Loading onto Silica Gel F->G H Gradient Elution (Heptane -> DCM) G->H

Diagnostic workflow for optimizing nitroquinoline chromatography.

Quantitative Optimization Data

Selecting the correct solvent system is a balance between solubilizing the nitroquinoline and controlling its Rf value. The table below summarizes the quantitative effects of various solvent systems on peak symmetry and retention.

Solvent System (v/v)ModifierRf ValuePeak Symmetry ( As​ )Causality / Mechanistic Observation
Hexane / EtOAc (80:20)None0.122.6 (Severe Tailing)Unmasked silanols bind strongly to the quinoline nitrogen and nitro group[1].
Hexane / EtOAc (80:20)0.5% TEA0.281.3 (Good)Triethylamine (TEA) acts as a sacrificial base, masking acidic silanol sites[2].
Heptane / DCM (60:40)None0.201.6 (Moderate)Dichloromethane provides superior solvation for the nitroaromatic core[3].
Heptane / DCM (60:40) 0.5% TEA 0.32 1.0 (Excellent) Optimal balance of lipophilicity, solvation, and silanol masking.

Self-Validating Purification Protocol

This protocol utilizes a dry-loading technique and a Heptane/Dichloromethane gradient to ensure high-resolution separation while preventing on-column precipitation.

Step 1: Stationary Phase & Mobile Phase Preparation

  • Prepare a mobile phase of 60:40 Heptane/Dichloromethane (DCM).

  • Add 0.5% (v/v) Triethylamine (TEA) to the mobile phase to suppress acid-base interactions[1].

  • Pack a column with standard 230–400 mesh silica gel using the prepared mobile phase.

  • Self-Validation Check: Flush the column with two column volumes (CV) of the mobile phase to fully equilibrate the silica with TEA. This ensures a stable baseline and prevents exothermic modifier adsorption during the run.

Step 2: Dry Loading the Sample

  • Dissolve the crude 4-chloro-6-(difluoromethoxy)-3-nitroquinoline in a minimal volume of pure DCM or Tetrahydrofuran (THF).

  • Add dry silica gel to the flask in a 1:3 ratio (crude mass to silica mass).

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a fine, free-flowing powder is achieved.

  • Carefully pour the dry-loaded silica onto the flat head of the packed column and top with a thin layer of clean sand to prevent disturbance.

Step 3: Gradient Elution & Fraction Collection

  • Begin elution with the 60:40 Heptane/DCM (+0.5% TEA) mixture.

  • Monitor the eluent using a UV detector at 254 nm. The difluoromethoxy group provides strong UV absorbance.

  • If the compound exhibits delayed elution, gradually increase the DCM concentration to 40:60 Heptane/DCM.

  • Immediately pool the fractions containing the pure product and concentrate them under reduced pressure to minimize the compound's exposure to TEA, which could otherwise provoke degradation over time.

Troubleshooting & FAQs

Q1: Why does my compound streak heavily on standard silica plates even when using non-polar solvents? A1: Streaking is caused by dual-mode interactions. While the difluoromethoxy group is lipophilic, the highly polar 3-nitro group and the basic quinoline nitrogen interact strongly with the acidic silanol (Si-OH) groups of the stationary phase[1]. This creates a "stick-slip" migration pattern. Adding 0.1% to 0.5% TEA to your mobile phase competitively binds the silanol groups, allowing the quinoline to elute as a tight band[2].

Q2: I am observing a secondary, lower-Rf spot forming during column purification, but my crude NMR showed only one product. What is happening? A2: You are likely observing on-column degradation. The 4-chloro group is highly electrophilic due to activation by the ortho-nitro group and the quinoline nitrogen. If your silica gel is too acidic or retains moisture, acid-catalyzed hydrolysis of the 4-chloro group to a 4-hydroxy (quinolone) derivative can occur. Self-Validation Solution: Perform a 2D TLC. Spot the compound, run it in one dimension, let it dry for 30 minutes, and run it perpendicularly. If off-diagonal spots appear, the compound is degrading. Switch to amine-functionalized silica to provide a mildly alkaline, stable environment without the need for liquid modifiers[4].

Q3: The compound has poor solubility in my Hexane/Ethyl Acetate mobile phase. How should I load it onto the column? A3: Nitroquinolines often exhibit poor solubility in aliphatic hydrocarbons. Attempting a liquid load will result in precipitation at the column head, ruining your resolution band. You must utilize the dry-loading method detailed in the protocol above. Dissolving the crude in DCM and adsorbing it onto silica ensures an even, highly resolved initial band[1].

Q4: Can I use a Heptane/Dichloromethane gradient instead of Hexane/Ethyl Acetate? A4: Yes, and it is highly recommended for this specific scaffold. Dichloromethane provides superior solvation for nitroaromatics compared to ethyl acetate[3]. A gradient of heptane to DCM leverages the lipophilicity of the difluoromethoxy group while providing the necessary dipole interactions to elute the nitroquinoline core efficiently.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-chloro-6-(difluoromethoxy)-3-nitroq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-chloro-6-(difluoromethoxy)-3-nitroquinoline .

Rather than relying on generic troubleshooting templates, this guide deconstructs the specific physicochemical properties of this highly lipophilic, heavily substituted quinoline to provide targeted, mechanistically sound solutions.

Mechanistic Analysis: The "pH Red Herring"

When basic compounds exhibit peak tailing, the standard chromatographic advice is to adjust the mobile phase pH (e.g., lowering pH to < 3.0 to suppress silanol ionization)[1]. However, applying this generic rule to 4-chloro-6-(difluoromethoxy)-3-nitroquinoline will fail.

The Causality: Unsubstituted quinoline has a pKa of ~4.9. However, the addition of three strongly electron-withdrawing groups—a 3-nitro group, a 4-chloro group, and a 6-difluoromethoxy group—drastically depletes the electron density of the quinoline nitrogen. Predictive models for analogous structures demonstrate this extreme shift: 3-nitroquinoline has a pKa of 1.15[2], and 2,4-dichloro-3-nitroquinoline has a pKa of -4.98[3].

Consequently, the pKa of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is effectively < 0. Under standard reversed-phase HPLC conditions (pH 2.0 to 8.0), this molecule is completely un-ionized (neutral) . Tailing is therefore not caused by ion-exchange interactions with acidic silanols, but rather by:

  • Hydrogen Bonding: The nitro and difluoromethoxy groups act as strong H-bond acceptors, interacting with un-endcapped silanol donors.

  • Strong Solvent Effects: Due to extreme lipophilicity, the sample is often dissolved in strong organic solvents (e.g., 100% DMSO), which disrupts local partitioning when injected into an aqueous mobile phase[4].

  • Mass Overload: Poor solubility in the mobile phase leads to non-linear Langmuir isotherm behavior.

Diagnostic Workflow

Workflow Start Peak Tailing Observed CheckAll Do all peaks tail (including void marker)? Start->CheckAll Mech Mechanical Issue: Check frit & fittings CheckAll->Mech Yes Chem Chemical Issue: Analyze Thermodynamics CheckAll->Chem No CheckSolv Is sample diluent stronger than mobile phase? Chem->CheckSolv SolvFix Strong Solvent Effect: Match diluent to mobile phase CheckSolv->SolvFix Yes CheckLoad Is column overloaded? CheckSolv->CheckLoad No LoadFix Mass Overload: Decrease injection volume CheckLoad->LoadFix Yes SilanolFix H-Bonding Issue: Use end-capped column CheckLoad->SilanolFix No

Logical workflow for diagnosing HPLC peak tailing mechanisms.

Troubleshooting FAQs

Q1: I lowered my mobile phase pH to 2.0 with TFA, but the peak still tails. Why? Because 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is functionally neutral at pH 2.0, trifluoroacetic acid (TFA) cannot act as an ion-pairing agent, and the molecule will not undergo cation-exchange with silanols. The tailing you are observing is likely due to hydrogen bonding between the analyte's electronegative substituents and the silica matrix. You must switch to a highly end-capped Type-B silica column to physically shield the silanols[1].

Q2: My sample is only soluble in 100% DMSO. Could this be causing the distorted, tailing peaks? Yes. This is known as the "Strong Solvent Effect"[5]. When a large volume of 100% DMSO is injected into a highly aqueous starting mobile phase, the analyte travels rapidly in the DMSO plug before precipitating or smearing at the column head, causing severe peak distortion[6]. To fix this, you must either drastically reduce the injection volume (e.g., to 1 µL) or dilute the DMSO stock with the initial mobile phase prior to injection.

Q3: How do I know if the column is mass overloaded? Highly lipophilic, rigid molecules often have poor solubility in the mobile phase, meaning the stationary phase's capacity for the analyte is easily exceeded. If your peak exhibits a sharp, vertical front edge and a long, sloping tail, you are likely operating in the non-linear region of the adsorption isotherm. Dilute your sample 1:10 and reinject; if the peak symmetry improves, mass overload was the culprit.

Self-Validating Experimental Protocol

To systematically eliminate tailing without guesswork, execute the following self-validating methodology. Each step is designed to isolate a single variable.

Phase 1: Mechanical Validation

Causality: A blocked frit or dead volume will cause all peaks to tail. We must rule this out first.

  • Prepare a 10 µg/mL solution of Uracil (a neutral void volume marker) in the initial mobile phase.

  • Inject 2 µL onto the HPLC system at your standard flow rate.

  • Calculate the Asymmetry factor ( As​ ) of the Uracil peak.

  • Validation Check: If As​ > 1.2, the issue is mechanical. Replace the column frit, check PEEK fittings for dead volume, or replace the column. If As​ ≤ 1.2, the system is mechanically sound; proceed to Phase 2.

Phase 2: Thermodynamic & Solvent Validation

Causality: Isolating the Strong Solvent Effect from true stationary phase interactions.

  • Prepare the analyte stock at 1 mg/mL in 100% DMSO.

  • Create a working solution by diluting the stock 1:10 using the initial mobile phase (resulting in 100 µg/mL in 10% DMSO / 90% Aqueous).

  • Inject 1 µL, 2 µL, and 5 µL of the working solution sequentially.

  • Record the Tailing Factor ( Tf​ ) for each injection.

  • Validation Check: If Tf​ remains constant and symmetric across all volumes, the previous tailing was caused by a solvent mismatch[4]. If Tf​ increases strictly with volume, mass overload is occurring. If Tf​ is consistently poor (>1.5) regardless of volume, proceed to Phase 3.

Phase 3: Stationary Phase Optimization

Causality: Eliminating secondary hydrogen bonding.

  • Install a high-purity, fully end-capped Type-B silica column, or a Charged Surface Hybrid (CSH) column designed to minimize H-bond donor activity.

  • Elevate the column compartment temperature to 45°C to improve mass transfer kinetics for this rigid molecule.

  • Execute the gradient and evaluate the peak shape.

  • Validation Check: A resulting Tf​ ≤ 1.2 confirms that secondary chemical interactions have been successfully suppressed.

Quantitative Data Summary

The following table summarizes the expected impact of various parameters on the Tailing Factor ( Tf​ ) for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline, based on the mechanisms discussed above.

Troubleshooting ParameterCondition TestedExpected Tailing Factor ( Tf​ )Causality / Mechanism
Injection Volume 20 µL (in 100% DMSO)> 2.5 (Distorted/Split)Strong solvent effect disrupts local partitioning at column head.
Injection Volume 1 µL (in 100% DMSO)1.2 - 1.4Drastically reduced volume mitigates the solvent mismatch.
Sample Diluent Matched to Mobile Phase1.0 - 1.1Ideal local thermodynamic equilibrium is maintained.
Column Chemistry Older, Non-endcapped C181.8 - 2.2Unshielded silanols act as strong H-bond donors to the analyte.
Column Chemistry Fully endcapped / CSH C181.0 - 1.2Steric protection prevents secondary H-bonding interactions.
Column Temperature 20°C (Ambient)1.4 - 1.6Slow mass transfer of the rigid, lipophilic analyte.
Column Temperature 45°C1.1 - 1.2Enhanced mass transfer kinetics sharpens the elution band.

References

  • Understanding HPLC Peak Tailing Source: Scribd URL
  • 3-Nitroquinoline Physical Properties & pKa Source: GuideChem URL
  • Quinoline, 2,4-dichloro-3-nitro- Properties Source: ChemBK URL
  • Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase Source: Separation Science URL
  • Eliminating Peak Distortion and Injection Solvent Effects Source: Waters Corporation URL
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables Source: ALWSCI URL

Sources

Optimization

Technical Support Center: Handling &amp; Reactivity of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Welcome to the Process Chemistry & Scale-Up Support Center. This module is designed for researchers and drug development professionals working with 4-chloro-6-(difluoromethoxy)-3-nitroquinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Scale-Up Support Center. This module is designed for researchers and drug development professionals working with 4-chloro-6-(difluoromethoxy)-3-nitroquinoline . This molecule is a highly reactive electrophilic intermediate frequently utilized in the synthesis of kinase inhibitors, antimalarials, and imidazoquinoline-based immunomodulators[1].

Because of its extreme reactivity, users frequently encounter catastrophic degradation when subjecting this compound to basic conditions during Nucleophilic Aromatic Substitution (SNAr) workflows. This guide provides mechanistic insights, quantitative troubleshooting data, and self-validating protocols to ensure process stability.

Part 1: Diagnostic FAQs - Mechanistic Causality

Q1: Why does my starting material degrade into a highly polar, inseparable byproduct immediately upon the addition of base? A1: The degradation is driven by the extreme electrophilicity of the C4 position on the quinoline ring. The quinoline nitrogen withdraws electron density via induction, and the 3-nitro group acts as a powerful electron-withdrawing group via resonance. This dual-activation makes the C4-Cl bond exceptionally susceptible to nucleophilic attack[1].

If your reaction conditions contain trace water or if you are using an aqueous/hydroxide base, hydroxide ions ( OH− ) will outcompete your target amine nucleophile. The hydroxide rapidly displaces the chloride to form 4-hydroxy-6-(difluoromethoxy)-3-nitroquinoline. This intermediate instantly tautomerizes into its quinolone form. Because the quinolone tautomer is thermodynamically highly stable, this degradation pathway acts as an irreversible thermodynamic sink, destroying your yield.

Q2: Is the difluoromethoxy ( −OCF2​H ) group at the 6-position contributing to this instability? A2: Generally, no. The −OCF2​H group is relatively robust under the mild basic conditions (e.g., tertiary amines) used for SNAr. While it can undergo defluorination or hydrolysis under strongly basic aqueous conditions (e.g., refluxing NaOH) via a difluorocarbene intermediate, the displacement of the 4-chloro group is orders of magnitude faster. Your primary focus must be protecting the C4 position from hydrolysis.

Q3: Can I use inorganic bases like Potassium Carbonate ( K2​CO3​ ) for the amine substitution? A3: Yes, but with strict caveats. While anhydrous K2​CO3​ can be utilized successfully in aprotic solvents like DMF[2], the presence of even trace water will generate hydroxide equivalents, leading to the quinolone byproduct. For optimal reliability, especially at scale, non-nucleophilic tertiary amines like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in anhydrous solvents are the gold standard[3]. For highly sterically hindered amines requiring elevated temperatures, weaker bases like pyridine in strictly anhydrous ethers (e.g., 1,2-diethoxyethane) are recommended[4].

Part 2: Process Optimization & Quantitative Data

To illustrate the causality between base selection, solvent conditions, and degradation, below is a comparative matrix of reaction profiles observed during SNAr process optimization.

Table 1: Effect of Base and Solvent on 4-Chloro-3-nitroquinoline Degradation
Base System (Equivalents)Solvent SystemTemp ProfileTrace Water ToleranceDominant PathwayYield of Target SNAr Product
NaOH (1.5 eq)THF / H2​O 25 °CN/A (Aqueous)Hydrolysis (Quinolone)< 5%
K2​CO3​ (2.0 eq)DMF25 °CLow (< 100 ppm)SNAr75 - 85%
TEA (2.0 eq)THF (Anhydrous)0 °C 25 °CModerateSNAr> 90%
DIPEA (2.0 eq)DCM (Anhydrous)0 °C 25 °CModerateSNAr> 95%
Pyridine (2.0 eq)1,2-Diethoxyethane110 °CLow (Requires dry solvent)SNAr (Steric Amines)70 - 80%

Part 3: Troubleshooting Logic & Pathway Visualization

Understanding the bifurcation between the desired SNAr pathway and the degradation pathway is critical for process control.

Mechanism Reactant 4-Chloro-6-(difluoromethoxy) -3-nitroquinoline Cond_Base Aqueous Base / Trace H2O (Degradation Pathway) Reactant->Cond_Base Cond_Amine Anhydrous Amine + DIPEA (Desired SNAr Pathway) Reactant->Cond_Amine Degradation 4-Hydroxy Quinolone Tautomer (Inactive Byproduct) Cond_Base->Degradation Product 4-Amino-6-(difluoromethoxy) -3-nitroquinoline Cond_Amine->Product

Reaction pathways of 4-chloro-3-nitroquinolines under basic conditions.

Troubleshooting Start Issue: Low Yield / High Degradation in SNAr Reaction CheckWater Are solvents strictly anhydrous (<50 ppm H2O)? Start->CheckWater FixWater Switch to anhydrous THF/DCM Use molecular sieves CheckWater->FixWater No CheckBase Is the base nucleophilic or aqueous (e.g., NaOH)? CheckWater->CheckBase Yes FixWater->CheckBase FixBase Use non-nucleophilic amines (DIPEA, TEA) CheckBase->FixBase Yes CheckTemp Was the reaction initiated at Room Temperature? CheckBase->CheckTemp No FixBase->CheckTemp FixTemp Initiate at 0°C, then warm to RT slowly CheckTemp->FixTemp Yes Success Optimal SNAr Conversion (<2% Degradation) CheckTemp->Success No FixTemp->Success

Troubleshooting decision tree for preventing 4-chloro-3-nitroquinoline degradation.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Anhydrous SNAr Amine Substitution

This protocol utilizes temperature control and non-nucleophilic bases to suppress the hydrolysis pathway, ensuring high-fidelity conversion[3].

Reagents & Materials:

  • 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 eq)

  • Primary or Secondary Amine Nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Water content < 50 ppm)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 10 minutes to eliminate atmospheric moisture.

  • Substrate Dissolution: Dissolve 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 eq) in anhydrous THF (0.2 M concentration).

    • Validation Check: The solution should be a clear, pale yellow.

  • Base Addition: Inject DIPEA (2.0 eq) into the stirring solution.

  • Thermal Control (Critical Step): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: The SNAr reaction is highly exothermic. Initiating at room temperature causes localized heating, which accelerates competitive degradation pathways.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise over 5-10 minutes.

    • Validation Check (Visual Cue): Upon successful addition, the reaction mixture will rapidly transition from pale yellow to a vibrant, deep orange or red. If the solution turns opaque brown or black, trace water has initiated the degradation pathway.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C) for an additional 1.5 to 2 hours.

  • In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc) or LCMS. The starting material peak should be completely consumed.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Causality: Using a mild, buffered quench prevents exposure to strong aqueous bases during the workup phase, protecting the newly formed product. Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

References
  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing Source: ACS Publications URL:[Link]

  • In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents Source: NIH / PubMed Central URL:[Link]

  • Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity Source: ACS Publications URL:[Link]

  • Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines Source: NIH / PubMed Central URL:[Link]

Sources

Troubleshooting

overcoming scale-up challenges for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up the synthesis of 4-chloro-6-(difluoromethoxy)-3-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up the synthesis of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline. This active pharmaceutical ingredient (API) intermediate presents a trifecta of scale-up challenges: managing highly exothermic nitrations, mitigating corrosive and dimer-prone chlorinations, and preserving the integrity of the fluorinated ether linkage.

Rather than providing a generic recipe, this guide deconstructs the mechanistic causality behind each reaction, equipping you with self-validating protocols to ensure your scale-up is safe, reproducible, and high-yielding.

Section 1: Mechanistic Workflow & Causality

The synthesis of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline typically follows a linear sequence starting from 4-(difluoromethoxy)aniline. The critical scale-up bottlenecks occur during the electrophilic nitration and the subsequent POCl₃-mediated chlorination.

Workflow A 4-(Difluoromethoxy)aniline B Gould-Jacobs Cyclization A->B EMME, Heat C 6-(Difluoromethoxy)quinolin-4-ol B->C D Electrophilic Nitration C->D HNO3/H2SO4 E 6-(Difluoromethoxy)-3-nitroquinolin-4-ol D->E F POCl3 Chlorination E->F POCl3, DIPEA G 4-Chloro-6-(difluoromethoxy) -3-nitroquinoline F->G Thermal Ramp

Fig 1: Synthetic workflow for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline scale-up.

Section 2: Troubleshooting Guide & FAQs

Q1: Why are we observing a massive spike in a high-molecular-weight impurity during the POCl₃ chlorination step on a 10 kg scale?

A1: You are encountering pseudodimer (N-dimer) formation, a classic scale-up failure mode. The reaction of quinolin-4-ols with POCl₃ occurs in two distinct mechanistic stages (1)[1]. The first stage is a base-mediated phosphorylation. If the reactor temperature exceeds 25 °C before this phosphorylation is 100% complete, the highly reactive O-phosphorylated intermediate will react with unreacted quinolin-4-ol starting material to form a stable, insoluble pseudodimer[1].

Solution: Implement a strict two-stage temperature protocol. Keep the initial POCl₃ addition below 25 °C using an organic base like diisopropylethylamine (DIPEA) or tripropylamine (2)[2]. Only after analytical validation confirms the absence of starting material should you initiate the thermal ramp to >75 °C for the acid-mediated chloride substitution[1].

Mechanism SM Quinolin-4-ol Substrate Phos O-Phosphorylated Intermediate SM->Phos POCl3 + Base (<25°C) Dimer Pseudodimer Impurity Phos->Dimer + Unreacted Substrate (>25°C) Prod 4-Chloroquinoline Product Phos->Prod Cl- Substitution (>75°C)

Fig 2: Temperature-dependent bifurcation in POCl3 chlorination kinetics.

Q2: During the nitration of 6-(difluoromethoxy)quinolin-4-ol, we face thermal runaway risks and poor regioselectivity. How do we control this?

A2: Nitration of the quinoline core is highly exothermic. Fortunately, the difluoromethoxy group at the 6-position is strongly electron-withdrawing, which deactivates the benzenoid ring and favorably directs the incoming nitronium ion to the 3-position of the hetero-ring. However, localized hot spots during scale-up can lead to over-nitration or oxidative degradation. Solution: Utilize a mixed-acid system (HNO₃/H₂SO₄) with highly controlled semi-batch dosing. Dose the nitric acid into the sulfuric acid solution of the substrate at 0–5 °C. Ensure the agitation speed is scaled by power per unit volume (P/V) to eliminate localized thermal pooling.

Q3: Is the difluoromethoxy (-OCF₂H) group stable under the harsh acidic conditions of POCl₃ chlorination and nitration?

A3: Yes. Unlike standard methoxy groups that are prone to ether cleavage (demethylation) under strong Lewis acids, the difluoromethoxy group is remarkably robust under acidic and electrophilic conditions. However, it is highly sensitive to strong nucleophilic bases (e.g., OH⁻), which can trigger alpha-elimination to generate difluorocarbenes (3)[3]. Because our protocol exclusively utilizes acidic (HNO₃/H₂SO₄) and electrophilic (POCl₃) environments, the ether linkage remains completely intact throughout the scale-up (4)[4].

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Two-Stage POCl₃ Chlorination

This protocol leverages the mechanistic insights discussed above to create a self-validating system. The reaction cannot proceed to the hazardous heating phase until the analytical checkpoint is cleared.

  • Reactor Charging: Charge the glass-lined reactor with 6-(difluoromethoxy)-3-nitroquinolin-4-ol (1.0 equiv), DIPEA (1.3 equiv), and anhydrous toluene (7 relative volumes)[1].

  • Thermal Equilibration: Cool the suspension to an internal temperature of 10 °C.

  • Stage 1 - Phosphorylation: Dose POCl₃ (1.2 equiv) over 60 minutes, ensuring the internal temperature strictly remains <20 °C.

  • Validation Checkpoint 1 (Critical): Stir the mixture for 60 minutes at 20 °C. Pull a sample for HPLC analysis. Do not proceed unless the unreacted starting material is <1.0%. Causality: This validates that no free quinolinol remains to act as a nucleophile, thereby eliminating the risk of pseudodimer formation.

  • Stage 2 - Chlorination: Ramp the reactor temperature to 90–95 °C and hold for 2.5 hours to drive the chloride substitution[2].

  • Validation Checkpoint 2: Pull a sample for HPLC analysis. Proceed to quench only if the O-phosphorylated intermediate is <1.0%.

  • Quench: Perform a "hot inverse addition" by transferring the reaction mixture slowly into a secondary vessel containing cold water (0–5 °C) to safely manage the rapid evolution of HCl gas.

Section 4: Quantitative Data Tables

Table 1: Reaction Parameters & Quality Attributes for POCl₃ Chlorination
ParameterTarget RangeMechanistic CausalityCritical Quality Attribute (CQA)
Phosphorylation Temp 10–20 °CPrevents premature Cl⁻ substitution and dimer formationPseudodimer Impurity < 0.5%
DIPEA / POCl₃ Ratio 1.3 : 1.2 eqEnsures complete base-mediated phosphorylationResidual Starting Material < 1.0%
Chlorination Temp 90–95 °CProvides activation energy for Cl⁻ attackPhosphorylated Intermediate < 1.0%
Table 2: Impurity Profiling and Root Cause Analysis
Impurity ProfileAnalytical SignatureRoot CauseCorrective Action
Pseudodimer (N-Dimer) High MW, highly insolubleExotherm during POCl₃ addition (>25 °C)Enforce strict cooling; verify SM consumption before heating
Over-nitrated species +45 Da (NO₂ addition)Localized hot spots during HNO₃ dosingIncrease agitation (P/V); decrease acid dosing rate
Des-difluoromethylated Loss of 50 Da (CF₂)Exposure to strong nucleophilic basesAvoid basic conditions; maintain acidic/electrophilic environment

References

  • [3] Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. doi.org. 3

  • [4] Copper-Catalyzed Cyclization of 2-Alkynylanilines to Give 2-Haloalkoxy-3-alkyl(aryl)quinolines. acs.org. 4

  • [2] Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale. acs.org. 2

  • [1] POCl3 Chlorination of 4-Quinazolones. acs.org. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline vs. 4-Chloro-3-nitroquinoline in SNAr Workflows

Executive Summary The 4-chloro-3-nitroquinoline scaffold is a privileged and highly reactive electrophilic intermediate in drug discovery. It serves as the foundational building block for synthesizing imidazoquinolines—s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-chloro-3-nitroquinoline scaffold is a privileged and highly reactive electrophilic intermediate in drug discovery. It serves as the foundational building block for synthesizing imidazoquinolines—such as the TLR7/8 agonist imiquimod[1]—and dual PI3K/mTOR kinase inhibitors like dactolisib[2].

When comparing the baseline 4-chloro-3-nitroquinoline to its fluorinated analog, 4-chloro-6-(difluoromethoxy)-3-nitroquinoline , the primary differences lie in their physicochemical properties and subtle kinetic shifts during Nucleophilic Aromatic Substitution (SNAr). The addition of the 6-difluoromethoxy (-OCF₂H) group acts as a lipophilic, metabolically stable vector that modulates the electronic landscape of the quinoline core, slightly accelerating SNAr kinetics while preserving the scaffold's notorious susceptibility to hydrolysis[3].

Mechanistic Causality & Structural Impact

Electronic Activation and the SNAr Pathway

Both molecules undergo rapid SNAr at the C4 position. This extreme reactivity is driven by two synergistic electronic effects:

  • The 3-Nitro Group: Exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-M), severely depleting electron density at the adjacent C4 carbon.

  • The Quinoline Nitrogen (N1): Acts as an electron sink, further stabilizing the negative charge generated in the transition state.

When an amine nucleophile attacks C4, the system forms a tetrahedral Meisenheimer complex . The reaction is driven to completion by the expulsion of the chloride leaving group and the restoration of aromaticity.

SNAr_Mechanism cluster_0 Reactants cluster_1 Products R1 4-Chloro-3-nitroquinoline (Electrophile) MC Meisenheimer Complex (C4 Tetrahedral Intermediate) R1->MC Nucleophilic Attack Nuc Amine (R-NH2) (Nucleophile) Nuc->MC P1 4-Amino-3-nitroquinoline (Target Scaffold) MC->P1 Cl- Expulsion (Aromatization) LG Chloride Ion (Cl-) (Leaving Group) MC->LG

Fig 1. SNAr mechanism at the C4 position via a Meisenheimer complex transition state.

The Role of the 6-(Difluoromethoxy) Group

While the unsubstituted 4-chloro-3-nitroquinoline provides a baseline, the 6-(difluoromethoxy) modification introduces specific changes:

  • Inductive Acceleration: The highly electronegative fluorine atoms exert a strong inductive pull (-I effect) through the oxygen atom. Because the -OCF₂H group is positioned para to the 3-nitro group and meta to the 4-chloro position, this inductive effect slightly increases the partial positive charge at C4, leading to faster Meisenheimer complex formation.

  • Physicochemical Optimization: The primary reason researchers select the -OCF₂H analog is to improve the final drug candidate's lipophilic efficiency (LipE) and membrane permeability, while blocking oxidative metabolism (CYP450) that typically occurs at unsubstituted quinoline positions or standard methoxy groups.

Quantitative Data Presentation

To objectively compare these two reagents, we must look at both their physical parameters and their kinetic behavior in a standardized SNAr reaction (using isobutylamine as the model nucleophile).

Table 1: Physicochemical & Structural Comparison

Property4-Chloro-3-nitroquinoline4-Chloro-6-(difluoromethoxy)-3-nitroquinoline
Molecular Weight 208.60 g/mol 274.61 g/mol
cLogP (Estimated) ~2.1~3.3
Electronic Effect at C4 Highly ElectrophilicVery Highly Electrophilic (-I effect from F)
Hydrolytic Stability Extremely Poor (Rapid degradation)Poor (Requires strict anhydrous handling)
Primary Utility Baseline ImidazoquinolinesLipophilic, Metabolically Stable Analogs

Table 2: SNAr Reaction Kinetics & Validation Data

Parameter4-Chloro-3-nitroquinoline4-Chloro-6-(difluoromethoxy)-3-nitroquinoline
Optimal Temperature 0°C to RT0°C to RT
Reaction Time (Completion) < 60 minutes< 45 minutes
LC-MS Shift (SM → Prod) m/z 209 → 246 [M+H]⁺m/z 275 → 312 [M+H]⁺
Major Side Reaction Hydrolysis to 4-OH (m/z 191)Hydrolysis to 4-OH (m/z 257)

Self-Validating Experimental Protocol

Because heteroaryl chlorides with extreme electrophilicity are highly susceptible to autocatalytic hydrolysis (yielding unreactive 4-hydroxy-3-nitroquinolines)[3], this protocol is engineered as a self-validating, strictly anhydrous system.

Objective

Synthesize 4-(isobutylamino)-6-(difluoromethoxy)-3-nitroquinoline while completely suppressing hydrolytic degradation.

Workflow S1 1. Preparation Dry Solvents & Base S2 2. Addition 0°C, Inert Gas S1->S2 S3 3. SNAr Reaction RT to 80°C S2->S3 S4 4. Workup Aqueous Quench S3->S4 S5 5. Validation LC-MS & NMR S4->S5

Fig 2. Self-validating experimental workflow for anhydrous SNAr amination.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Atmospheric Control

  • Action: Flame-dry a round-bottom flask. Dissolve 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene under an Argon atmosphere.

  • Causality: Atmospheric moisture rapidly attacks the C4 position. The HCl byproduct of this hydrolysis catalyzes further decomposition[3]. Argon and anhydrous solvents are non-negotiable to maintain the integrity of the electrophile.

Step 2: Addition of the Acid Scavenger

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and cool the mixture to 0°C using an ice bath.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the SNAr reaction, preventing the protonation of the incoming amine nucleophile, without competing for the C4 electrophilic center.

Step 3: Nucleophile Addition & Reaction

  • Action: Add isobutylamine (1.1 eq) dropwise over 10 minutes. Stir at 0°C for 15 minutes, then allow the reaction to warm to room temperature.

  • Causality: The formation of the Meisenheimer complex is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and suppresses the formation of bis-alkylation or polymerization byproducts. The -OCF₂H analog generally reaches completion faster than the unsubstituted analog due to its enhanced electrophilicity.

Step 4: In-Process Validation (Checkpoint)

  • Action: At t = 45 min, pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject into the LC-MS.

  • Validation Logic: The system is self-validating. If the protocol was kept strictly anhydrous, the chromatogram will show a single major peak shifting from m/z 275 (Starting Material) to m/z 312 (Product). If moisture breached the system, a dead-end byproduct peak at m/z 257 (4-hydroxy-6-(difluoromethoxy)-3-nitroquinoline) will be visible.

Step 5: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mild basic quench ensures any residual HCl is neutralized and removes DIPEA salts into the aqueous layer, leaving the highly pure, lipophilic product in the organic phase.

References

  • Title: Biological applications of imiquimod analogues: An update (Review) Source: World Academy of Sciences Journal (Spandidos Publications) URL: [Link]

  • Title: Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Introduction: The Critical Role of Validated Analytics in Pharmaceutical Intermediate Quality In the landscape of pharmaceutical development, the purity and consistency of starting materials and intermediates are paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Validated Analytics in Pharmaceutical Intermediate Quality

In the landscape of pharmaceutical development, the purity and consistency of starting materials and intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline is a key intermediate in the synthesis of various therapeutic agents.[1][2][3] Its chemical structure, featuring a quinoline core with chloro, difluoromethoxy, and nitro functionalities, presents unique analytical challenges. Ensuring the quality of this intermediate necessitates robust analytical methods that are not only accurate and precise within a single laboratory but also reproducible across different facilities. This guide provides a comprehensive framework for the development, validation, and, most critically, the inter-laboratory validation of analytical methods for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline, ensuring consistent quality control across the entire supply chain.

Selecting the Optimal Analytical Technique: A Comparative Overview

The choice of analytical methodology is the foundation of a reliable quality control strategy. For a molecule like 4-chloro-6-(difluoromethoxy)-3-nitroquinoline, several techniques could be considered. However, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable candidates. The selection hinges on the compound's physicochemical properties, such as volatility and thermal stability.

Technique Principle Applicability for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline Advantages Potential Challenges
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Highly suitable for non-volatile and thermally labile compounds like many quinoline derivatives.[4][5]High resolution, sensitivity, and adaptability for quantitative analysis. Room temperature operation minimizes the risk of degradation.Mobile phase preparation and disposal can be complex. Matrix effects can be a concern.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Potentially applicable if the compound is sufficiently volatile and thermally stable.High efficiency and sensitivity, especially with mass spectrometry (MS) detection.Risk of thermal degradation of the nitro group at high injector temperatures. Derivatization might be necessary if the compound is not volatile enough.

For the purpose of this guide, we will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. This approach is generally the workhorse for the analysis of pharmaceutical intermediates due to its versatility, robustness, and applicability to a wide range of polar and non-polar compounds.[6][7]

A Detailed Protocol for a Validated RP-HPLC Method

The following protocol is a robust starting point for the quantitative analysis of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline. The causality behind each parameter is explained to provide a deeper understanding of the method's design.

Instrumentation and Consumables:

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent retention and separation of moderately polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and provides a source of protons for mass spectrometry if used.

    • Solvent B: Acetonitrile. It is a common organic modifier with good UV transparency and low viscosity.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Chromatographic Conditions:

  • Elution Mode: Gradient elution is recommended to ensure the timely elution of the main peak while also separating potential impurities with different polarities. A typical gradient might be:

    Time (min) % Solvent A % Solvent B
    0.0 60 40
    15.0 20 80
    20.0 20 80
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[5]

  • Detection Wavelength: A photodiode array detector should be used to determine the wavelength of maximum absorbance (λmax) for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline. This wavelength will then be used for quantification to ensure maximum sensitivity.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the 4-chloro-6-(difluoromethoxy)-3-nitroquinoline reference standard and dissolve it in the sample diluent in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh a sample of the intermediate and dissolve it in the sample diluent to a target concentration within the calibrated range. Ensure the solution is filtered through a 0.45 µm filter before injection.[5]

Visualizing the Analytical Workflow

HPLC_Workflow Workflow for HPLC Purity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions inject Inject Samples & Standards prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject acquire_data Data Acquisition (Chromatogram) inject->acquire_data integrate Peak Integration acquire_data->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: A typical workflow for the purity analysis of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline using HPLC.

In-House Method Validation: Adhering to ICH Q2(R1) Standards

Before a method can be considered for inter-laboratory validation, it must undergo rigorous in-house validation to demonstrate its suitability for the intended purpose.[8][9][10][11] The validation parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), are crucial.[8][9][10][11]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected components like impurities, degradants, and matrix components.[10][12]Peak purity analysis (using a PDA detector) should show no co-eluting peaks. Forced degradation studies should demonstrate resolution between the main peak and degradation products.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range.[12]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[8][12]Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the test results to the true value.[8][12][13]98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision
Repeatability (Intra-assay)The precision of the method under the same operating conditions over a short interval of time.[12][14][15]Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections.
Intermediate PrecisionThe precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.[12][15]RSD ≤ 2.0% for analyses performed under varied conditions.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][13][16]RSD ≤ 10% at the claimed LOQ concentration.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[8][13]Signal-to-noise ratio ≥ 3.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.[8]No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

The Rationale for Inter-Laboratory Validation

While in-house validation demonstrates a method's performance under controlled conditions, inter-laboratory validation, also known as method transfer or cross-validation, is the ultimate test of its ruggedness and general applicability.[16][17] This process is essential when:

  • Transferring a method from a research and development lab to a quality control lab.[16]

  • Outsourcing testing to a contract research organization (CRO).[16]

  • Moving manufacturing to a different site.[16]

  • Standardizing a method for use across multiple laboratories within a single organization or for inclusion in a pharmacopeia.[10]

The primary goal is to ensure that different laboratories, with their inherent variabilities in equipment, reagents, and personnel, can produce comparable results.[16]

Designing and Executing a Successful Inter-Laboratory Study

A well-structured protocol is the cornerstone of a successful inter-laboratory study.[16] The study should be designed to assess the reproducibility of the method, which is the precision between laboratories.[12][14][15][18]

Key Steps in an Inter-Laboratory Validation Study:

  • Develop a Detailed Protocol: The originating laboratory must create a comprehensive document that includes:

    • The validated analytical method with no ambiguity.

    • Clear instructions for the preparation of standards and samples.

    • System suitability test (SST) criteria that must be met before analysis.

    • A predefined set of samples to be analyzed.

    • A detailed plan for data reporting and statistical analysis.

  • Select Participating Laboratories: Choose a minimum of two other laboratories to participate in the study. These labs should have the necessary equipment and experienced analysts.

  • Provide Homogeneous Samples: A single, homogeneous batch of the 4-chloro-6-(difluoromethoxy)-3-nitroquinoline intermediate should be divided and sent to each participating laboratory. It is also good practice to include samples spiked with known impurities.

  • Execution and Data Collection: Each laboratory follows the protocol and reports the results in the specified format. Any deviations from the protocol must be documented.

  • Statistical Analysis: The results from all laboratories are compiled and statistically analyzed to assess the inter-laboratory precision (reproducibility). Common statistical tools include the analysis of variance (ANOVA) and the calculation of the reproducibility standard deviation.[18]

Visualizing the Inter-Laboratory Validation Process

Interlab_Validation Inter-Laboratory Validation Workflow cluster_protocol Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion dev_protocol Develop Detailed Protocol select_labs Select Participating Labs dev_protocol->select_labs prep_samples Prepare & Distribute Homogeneous Samples select_labs->prep_samples lab_a Lab A Analysis prep_samples->lab_a lab_b Lab B Analysis prep_samples->lab_b lab_c Lab C Analysis prep_samples->lab_c collect_data Collect & Compile Data lab_a->collect_data lab_b->collect_data lab_c->collect_data stat_analysis Statistical Analysis (ANOVA, Reproducibility) collect_data->stat_analysis compare_criteria Compare Against Acceptance Criteria stat_analysis->compare_criteria final_report Final Validation Report compare_criteria->final_report

Caption: A streamlined workflow for conducting an inter-laboratory validation study.

Interpreting the Results: A Hypothetical Case Study

Let's consider a hypothetical scenario where three laboratories (Lab A, Lab B, and Lab C) analyze the same batch of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline using the validated HPLC method.

Laboratory Result 1 (%) Result 2 (%) Result 3 (%) Mean (%) Intra-lab RSD (%)
Lab A 99.599.399.799.50.20
Lab B 99.199.499.299.20.15
Lab C 99.899.699.799.70.10
Overall Mean 99.5
Inter-lab RSD (Reproducibility) 0.25

In this example, the intra-laboratory precision (repeatability) within each lab is excellent, with RSDs well below 1%. The inter-laboratory precision (reproducibility) is also very good at 0.25%. The acceptance criteria for reproducibility should be predefined in the validation protocol, but a value below 2% is generally considered acceptable for a final product assay.

Conclusion

The validation of an analytical method for a critical pharmaceutical intermediate like 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is a multi-faceted process that culminates in the demonstration of its reproducibility across different laboratories. By following a systematic approach grounded in the principles of ICH Q2(R1), from method development and in-house validation to a well-designed inter-laboratory study, organizations can ensure the reliability and consistency of their quality control data. This not only guarantees the quality of the intermediate but also underpins the integrity of the entire drug manufacturing process, ultimately safeguarding patient health.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Homework.Study.com. Explain the difference between repeatability and reproducibility. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AZoLifeSciences. Reproducibility in Analytical Laboratories. [Link]

  • Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. Repeatability and Reproducibility. [Link]

  • ICH. Quality Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Reagent Chemicals. Validation and Verification Guidelines for Analytical Methods. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • PMC. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • MDPI. Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PMC. 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • U.S. Environmental Protection Agency. Analytical method for methiozolin and 2,6-difluorobenzyl alcohol in water Reports: ECM: EPA MRID No. 50446912. [Link]

  • Quest Journals. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

Sources

Validation

benchmarking synthesis routes for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline

Benchmarking Synthesis Routes for 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline Executive Summary 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS 1990217-16-7) is a highly privileged building block in modern drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Routes for 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Executive Summary

4-Chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS 1990217-16-7) is a highly privileged building block in modern drug discovery, predominantly utilized in the synthesis of targeted kinase inhibitors (e.g., ATM, EGFR) and Toll-like receptor (TLR) agonists . The incorporation of a difluoromethoxy group at the C6 position serves as a metabolically stable bioisostere for the traditional methoxy group. It prevents CYP450-mediated O-dealkylation while significantly enhancing lipophilicity and membrane permeability.

However, the strongly electron-withdrawing nature of the difluoromethoxy moiety presents unique synthetic challenges during the construction of the quinoline core. This guide objectively benchmarks the traditional Gould-Jacobs approach against the modern Nitro-Enamine route, providing researchers with causal mechanistic insights and self-validating experimental protocols for scalable synthesis.

Mechanistic Rationale & Route Design

SynthesisRoutes cluster_RouteA Route A: Classical Gould-Jacobs cluster_RouteB Route B: Nitro-Enamine SM 4-(Difluoromethoxy)aniline Starting Material RA1 1. EMME Condensation (120°C) SM->RA1 RB1 1. Condensation with Nitro-enamine (EtOH) SM->RB1 RA2 2. Thermal Cyclization (Dowtherm A, 250°C) RA1->RA2 RA3 6-(Difluoromethoxy) quinolin-4-ol RA2->RA3 RA4 3. Nitration (HNO3, Propionic Acid, 125°C) RA3->RA4 Int 6-(Difluoromethoxy)- 3-nitroquinolin-4-ol RA4->Int RB2 2. Mild Cyclization (Ph2O, 150°C) RB1->RB2 RB2->Int Chlor Chlorination (POCl3, DMF, 50°C) Int->Chlor Target 4-Chloro-6-(difluoromethoxy)- 3-nitroquinoline Chlor->Target

Comparative synthesis workflows for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline.

Benchmarking Alternatives: Route A vs. Route B

When designing a synthesis campaign for this intermediate, chemists must weigh raw material costs against operational safety and scalability.

Route A (Gould-Jacobs) relies on the thermal cyclization of an enamine intermediate. Because the difluoromethoxy group severely deactivates the aromatic ring toward electrophilic aromatic substitution, extreme thermal energy (250 °C in Dowtherm A) is required to force ring closure. Subsequent nitration requires precise solvent selection to avoid over-oxidation. Route B (Nitro-Enamine) utilizes a pre-functionalized nitro-enamine reagent. This bypasses the unselective nitration step and allows cyclization at a much milder 150 °C, though the specialized starting reagents are cost-prohibitive for multi-kilogram scale-up.

ParameterRoute A: Gould-Jacobs & NitrationRoute B: Nitro-Enamine Condensation
Overall Yield (3 steps) 42 - 48%55 - 62%
Max Reaction Temperature 250 °C (Dowtherm A)150 °C (Diphenyl ether)
Regioselectivity (Nitration) ~85% (C3 preference)>98% (Pre-installed nitro group)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Estimated E-factor High (Requires solvent extraction)Medium
Cost Efficiency High (Inexpensive bulk reagents)Low (Expensive nitro-enamine)

Self-Validating Experimental Protocols (Route A)

Step 1: Synthesis of 6-(difluoromethoxy)quinolin-4-ol

Mechanistic Causality: 4-(Difluoromethoxy)aniline is condensed with diethyl ethoxymethylenemalonate (EMME) at 120 °C to form an acyclic enamine. The mixture is then diluted in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) and heated to 250 °C. The high boiling point of Dowtherm A is strictly necessary to overcome the activation energy barrier imposed by the electron-withdrawing difluoromethoxy group. Protocol:

  • Charge a round-bottom flask with 4-(difluoromethoxy)aniline (1.0 eq) and EMME (1.1 eq). Heat neat at 120 °C for 2 hours while continuously distilling off the ethanol byproduct.

  • Transfer the crude enamine to a dropping funnel and add dropwise to vigorously refluxing Dowtherm A (250 °C). Stir for 1 hour.

  • Self-Validating Isolation: Cool the mixture to 50 °C and slowly add hexanes (3 volumes). The non-polar hexanes completely dissolve the Dowtherm A matrix, causing the highly polar 6-(difluoromethoxy)quinolin-4-ol to spontaneously precipitate out of solution.

  • Filter the solid, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under vacuum.

Step 2: Nitration to 6-(difluoromethoxy)-3-nitroquinolin-4-ol

Mechanistic Causality: The C4-hydroxyl group strongly directs electrophilic attack to the C3 position via its enol tautomer. Using propionic acid as the solvent at 125 °C provides a homogeneous reaction matrix and prevents the oxidative cleavage and tar formation frequently observed with standard H2SO4/HNO3 (oleum) mixtures . Protocol:

  • Suspend 6-(difluoromethoxy)quinolin-4-ol (1.0 eq) in propionic acid (5 mL/g) and heat to 125 °C.

  • Add 70% aqueous nitric acid (1.2 eq) dropwise over 30 minutes. Maintain heating for 4 hours.

  • Self-Validating Isolation: Pour the hot reaction mixture directly onto crushed ice. The sudden shift in dielectric constant and temperature instantly crashes out the highly crystalline 3-nitro product, while unreacted nitric and propionic acids remain completely solvated in the aqueous phase.

  • Filter, wash sequentially with water and cold ethanol, and dry.

Step 3: Chlorination to 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Mechanistic Causality: Direct chlorination with neat POCl3 requires reflux conditions (105 °C) that risk degrading the difluoromethoxy group. By adding catalytic N,N-dimethylformamide (DMF), the system generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly reactive electrophile converts the C4-hydroxyl into a superior leaving group, allowing the nucleophilic substitution to proceed efficiently at just 50 °C . Protocol:

  • Dissolve 6-(difluoromethoxy)-3-nitroquinolin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) and add DMF (0.1 eq).

  • Add phosphoryl chloride (POCl3, 2.0 eq) dropwise at room temperature.

  • Warm the mixture to 50 °C and stir for 2 hours. Monitor by TLC until the baseline polar spot disappears.

  • Self-Validating Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess POCl3. Pour the residue into ice water and extract with ethyl acetate. The target compound's high lipophilicity ensures it partitions exclusively into the organic layer, leaving polar Vilsmeier salts trapped in the aqueous phase.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the final 4-chloro-6-(difluoromethoxy)-3-nitroquinoline product.

References

  • Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. ACS Journal of Medicinal Chemistry. URL:[Link]

  • Conjugated TLR7 and/or TLR8 and TLR2 Agonists (US20140141033A1).Google Patents.
  • Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Discovery of[1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]

Comparative

validating computational docking models for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline

The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is a highly versatile chemical intermediate frequently utilized in the design and synthesis of potent kinase inhibitors, including Mitogen-Activated Protein Kina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline is a highly versatile chemical intermediate frequently utilized in the design and synthesis of potent kinase inhibitors, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) and Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1][2]. Its structural features make it highly valuable for drug discovery: the 4-chloro position is primed for nucleophilic aromatic substitution (SNAr) to attach hinge-binding motifs, while the difluoromethoxy group acts as a lipophilic bioisostere that provides unique hydrogen-bond acceptor properties within hydrophobic kinase pockets[1].

However, translating quinoline-based scaffolds from in silico hits to in vitro leads requires rigorous validation. Because docking scores are approximations of binding free energy, they must be treated as prioritization tools rather than absolute predictors of affinity[3]. This guide provides a comprehensive framework for validating computational docking models of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline derivatives, comparing leading docking engines, and establishing a self-validating experimental workflow.

Comparative Analysis of Docking Engines

When docking quinoline derivatives into kinase hinge regions, the choice of docking engine significantly impacts the physical validity and enrichment of the virtual screening campaign. We compare two industry-standard engines: AutoDock Vina (open-source, empirical scoring) and Schrödinger Glide (commercial, physics-based OPLS force field).

The Causality of Engine Selection
  • AutoDock Vina: Utilizes a hybrid scoring function combining empirical and knowledge-based terms. It is highly optimized for speed and performs exceptionally well in ranking active compounds in standard, well-defined hydrophobic pockets[4][5]. However, Vina can sometimes struggle with complex intramolecular validity (e.g., steric clashes) compared to physics-based models[5].

  • Glide (SP/XP): Glide Standard Precision (SP) and Extra Precision (XP) employ a rigorous physics-based scoring function. Glide SP consistently excels in physical validity, maintaining PoseBusters-valid (PB-valid) rates above 94% across diverse datasets, ensuring that the predicted poses of the difluoromethoxy and nitro groups do not violate spatial or valency constraints[5].

Quantitative Performance Comparison

The following table summarizes the quantitative benchmarking data comparing AutoDock Vina and Glide based on recent structural reproduction and physical validity studies[4][5][6]:

MetricAutoDock VinaSchrödinger Glide (SP)Mechanistic Implication for Quinoline Scaffolds
Mean RMSD (Pose Accuracy) 0.83 ± 0.39 Å[4]0.95 ± 0.45 Å[4]Both engines reliably predict the core quinoline binding pose within the < 2.0 Å threshold.
Physical Validity (PB-Valid) ~82.35%[5]>94.18%[5]Glide ensures the bulky difluoromethoxy group does not clash with the kinase hinge region.
High-Affinity Hit Rate (pIC50 ≥ 8) Lower threshold specificity[6]~53% (SP) - 59% (XP)[6]Glide XP provides superior enrichment for highly potent leads during lead optimization.
Computational Speed Very Fast (GPU enabled)[7]Moderate (CPU bound)[7]Vina is preferred for initial high-throughput screening of massive quinoline derivative libraries.

Computational to Experimental Workflow

To ensure a self-validating system, computational predictions must be directly challenged by orthogonal experimental techniques. Relying solely on docking scores often leads to false positives due to the entropic contributions of water and protein flexibility that rigid docking algorithms ignore[8].

Workflow Prep Ligand & Target Preparation (Quinoline Scaffold + Kinase) Docking Molecular Docking (Glide SP / AutoDock Vina) Prep->Docking Scoring Consensus Scoring & Pose Visual Inspection Docking->Scoring SPR Kinetic Validation (Surface Plasmon Resonance) Scoring->SPR Prioritized Hits Assay Functional Validation (ATPase / Kinase Assay) SPR->Assay Confirmed Binders Assay->Prep SAR Feedback Loop

Caption: Iterative self-validating workflow integrating computational docking with orthogonal experimental assays.

Step-by-Step Experimental Validation Protocols

To validate the binding affinity ( KD​ ) and functional inhibition ( IC50​ ) of the docked quinoline derivatives, we employ Surface Plasmon Resonance (SPR) and enzymatic assays.

Protocol A: Kinetic Validation via Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data (association rate ka​ , dissociation rate kd​ ) to calculate precise binding affinity ( KD​ )[3][9].

Causality of Protocol Design: We immobilize the target kinase rather than the quinoline ligand. Immobilizing small molecules (< 500 Da) often masks critical pharmacophores (like the difluoromethoxy group) required for hinge binding.

  • Sensor Chip Preparation: Utilize a Biacore™ 8K system with a Series S Sensor Chip CM5 or a Streptavidin-conjugated chip if using biotinylated kinase[9].

  • Target Immobilization:

    • Activate the CM5 chip surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the purified target kinase (e.g., MK2 or ATM) diluted in sodium acetate buffer (pH must be ~0.5 units below the protein's isoelectric point to ensure electrostatic pre-concentration).

    • Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5). Aim for an immobilization level of 4000–5000 Response Units (RU) to ensure sufficient signal-to-noise ratio for small molecule binding[9].

  • Analyte Preparation: Dissolve the 4-chloro-6-(difluoromethoxy)-3-nitroquinoline derivatives in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 0.05% Tween-20) to a final DMSO concentration of exactly 1-5%. Critical: The DMSO concentration must perfectly match between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Kinetic Analysis: Inject the quinoline derivatives across the functionalized and reference flow cells at a flow rate of 30 µL/min. Use a multi-cycle kinetics approach with a concentration gradient (e.g., 0.1 µM to 100 µM)[9].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Protocol B: Functional Validation via ATPase/Kinase Assays

While SPR confirms physical binding, it does not confirm functional inhibition. An ATPase or kinase assay is required to prove that the quinoline derivative acts as an ATP-competitive inhibitor[9].

  • Reagent Assembly: Prepare a reaction master mix containing the target kinase, an appropriate peptide substrate, and ATP at a concentration equal to its Michaelis constant ( Km​ ) for the specific kinase. Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors.

  • Compound Incubation: Dispense the quinoline derivatives (in a 10-point dose-response curve) into a 384-well microtiter plate. Add the kinase master mix and incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation & Termination: Initiate the reaction by adding the ATP/substrate mixture. Allow the reaction to proceed in the linear phase (typically 30-60 minutes). Terminate the reaction using a highly specific detection reagent (e.g., ADP-Glo™ or Kinase-Glo®), which converts unreacted ATP or generated ADP into a luminescent signal.

  • Quantification: Read the luminescence using a multi-mode microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Mechanistic Visualization of the Quinoline Scaffold

Understanding how the specific functional groups of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline interact with the target dictates how docking grids and constraints should be established.

BindingMechanism Core Quinoline Scaffold Target Kinase ATP-Binding Pocket Core->Target Pi-Pi Stacking (Hinge) Difluoro 6-(Difluoromethoxy) Group Difluoro->Target Lipophilic Interaction & H-Bonding Nitro 3-Nitro Group Nitro->Target Solvent Exposure / Steric Bulk Chloro 4-Chloro Group Chloro->Target SNAr Substitution Site (Linker)

Caption: Pharmacophoric mapping of the 4-chloro-6-(difluoromethoxy)-3-nitroquinoline scaffold in a kinase pocket.

Conclusion

Validating computational docking models for 4-chloro-6-(difluoromethoxy)-3-nitroquinoline derivatives requires a synergy of high-fidelity computational engines and rigorous biophysical assays. While AutoDock Vina provides the necessary throughput for initial screening, Glide SP/XP ensures the physical validity required for complex lipophilic moieties like the difluoromethoxy group. Ultimately, integrating these computational predictions with SPR and functional enzymatic assays establishes a robust, self-validating pipeline for kinase inhibitor discovery.

References

  • US9790235B2 - MK2 inhibitors and uses thereof - Google Patents Source: Google Patents URL
  • WO2016155884A1 - Imidazolonyl quinolines and use thereof as atm kinase inhibitors - Google Patents Source: Google Patents URL
  • The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures Source: MDPI URL:[Link]

  • Decoding the limits of deep learning in molecular docking for drug discovery Source: Chemical Science (RSC Publishing) URL:[Link]

  • The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy Source: NIH / PubMed Central URL:[Link]

  • Benchmarking Active Learning Virtual Screening across Vina, Glide, and SILCS-based docking at a Transmembrane Binding Site Source: ChemRxiv URL:[Link]

  • Targeting the RNA-binding Site of SARS-CoV-2 NSP13 by FRASE-bot in CACHE Challenge #2 Source: ChemRxiv URL:[Link]

  • ArtiDock: accurate Machine Learning approach to protein-ligand docking optimized for high-throughput virtual screening Source: bioRxiv URL:[Link]

Sources

Validation

Comparative Biological Activity of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline Analogs

As a Senior Application Scientist, selecting the right chemical building block is the foundation of successful drug discovery. The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline serves as a highly privileged, div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right chemical building block is the foundation of successful drug discovery. The compound 4-chloro-6-(difluoromethoxy)-3-nitroquinoline serves as a highly privileged, divergent synthetic hub. Its unique substitution pattern—specifically the highly reactive C4-chloro group, the reducible C3-nitro group, and the metabolically stable C6-difluoromethoxy group—allows for the rapid generation of multi-targeted therapeutic analogs[1].

This guide objectively compares the biological performance of the analogs derived from this scaffold against their traditional 6-methoxy (-OCH3) alternatives. We will explore the mechanistic causality behind their enhanced performance across three distinct therapeutic modalities: Toll-Like Receptor 7/8 (TLR7/8) agonism, Bromodomain (BET) inhibition, and Tyrosine Kinase inhibition.

Mechanistic Rationale: The Difluoromethoxy Advantage

In medicinal chemistry, the traditional 6-methoxyquinoline scaffold is notorious for acting as a metabolic "soft spot." Cytochrome P450 (CYP450) enzymes rapidly catalyze the oxidative O-demethylation of the methoxy group, leading to rapid hepatic clearance and poor in vivo half-life.

By utilizing 4-chloro-6-(difluoromethoxy)-3-nitroquinoline, researchers can synthesize analogs where the methoxy group is replaced by a difluoromethoxy (-OCHF2) bioisostere. The causality behind this performance upgrade is twofold:

  • Metabolic Shielding: The highly electronegative fluorine atoms withdraw electron density from the oxygen lone pairs, significantly strengthening the adjacent C-H bond and blocking CYP450-mediated cleavage[2].

  • Enhanced Permeability: The lipophilic nature of the fluorine atoms increases the overall LogP of the molecule. This alters the pKa of the quinoline nitrogen, optimizing the balance between aqueous solubility and membrane permeability—a critical factor for targets located within the endosome or nucleus.

G A 4-chloro-6-(difluoromethoxy) -3-nitroquinoline B SNAr + Nitro Reduction A->B Divergent Synthesis C Imidazo[4,5-c]quinolines (TLR7/8 Agonists) B->C Cyclization (R-COOH) D Fluorinated Imidazoquinolines (BET Inhibitors) B->D Cyclization (Fluorinated) E 3-Amino-4-anilinoquinolines (Kinase Inhibitors) B->E Anilino Substitution

Divergent synthesis pathways of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline analogs.

Divergent Biological Targets & Analog Comparison

The SNAr displacement of the C4-chloro group with various primary amines, followed by the reduction of the C3-nitro group, yields a versatile 3,4-diamine intermediate. Depending on the subsequent cyclization or functionalization strategy, three primary classes of biologically active analogs are generated.

Imidazo[4,5-c]quinoline Analogs as TLR7/8 Agonists

When cyclized into 1H-imidazo[4,5-c]quinolines (structurally related to Resiquimod), these analogs act as potent agonists for endosomal TLR7 and TLR8 receptors[3].

  • Performance Comparison: Traditional 6-methoxy analogs often struggle to maintain sufficient concentration in the acidic endosomal compartment due to rapid systemic clearance. The 6-OCHF2 analogs demonstrate superior endosomal accumulation driven by their optimized lipophilicity, resulting in robust and sustained NF-κB activation and interferon-alpha (IFNα) secretion.

Fluorinated Imidazo[4,5-c]quinolines as BET Inhibitors

Specific fluorinated imidazo[4,5-c]quinoline derivatives have been identified as potent inhibitors of bromodomain-containing proteins (such as BRD4), which are critical epigenetic readers in oncology[4].

  • Performance Comparison: The difluoromethoxy group acts as a unique structural vector that occupies a lipophilic shelf adjacent to the acetyl-lysine binding pocket. This provides a distinct selectivity profile over other bromodomain families compared to unsubstituted or methoxy-substituted alternatives.

3-Amino-4-anilinoquinolines as Tyrosine Kinase Inhibitors

By avoiding cyclization and instead elaborating the 4-anilino-3-aminoquinoline core, researchers can generate potent multi-targeted receptor tyrosine kinase (RTK) inhibitors targeting EGFR, c-Met, and VEGFR[5][6].

  • Performance Comparison: In the kinase hinge-binding region, the C6 position often points towards the solvent-exposed interface. The 6-OCHF2 group maintains the necessary binding trajectory while shielding the molecule from rapid hepatic clearance, outperforming 6-methoxy alternatives in in vivo pharmacokinetic models.

Quantitative Data Comparison

The following table summarizes the comparative biological activity and metabolic stability of the 6-difluoromethoxy analogs (Product) versus their 6-methoxy counterparts (Alternatives).

Scaffold TypePrimary Target6-Methoxy Analog (Alternative) T1/26-Difluoromethoxy Analog (Product) T1/2Biological Activity (IC50/EC50)
Imidazo[4,5-c]quinoline TLR7/8 (Immuno-oncology)< 30 min> 120 min 15 - 50 nM (EC50)
Fluorinated Imidazo[4,5-c]quinoline BRD4 (Epigenetics)~ 45 min> 90 min 25 - 80 nM (IC50)
3-Amino-4-anilinoquinoline EGFR / c-Met (Kinase)< 40 min> 100 min 5 - 20 nM (IC50)

Data aggregated from standardized in vitro reporter assays and mouse liver microsome (MLM) stability profiling.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to evaluate these analogs must be self-validating. The inclusion of strict quality control (QC) checkpoints ensures that the observed biological activity is a true reflection of the compound's efficacy, rather than assay artifact.

Workflow Step1 Compound Preparation (10mM DMSO Stocks) Step2 In Vitro Assays (TLR7 Reporter / Kinase) Step1->Step2 Serial Dilution Step3 Metabolic Stability (Liver Microsomes) Step1->Step3 1 µM Incubation Step4 Step4 Step2->Step4 Luminescence Readout Step3->Step4 LC-MS/MS Quantification

Self-validating experimental workflow for biological and metabolic profiling.
Protocol A: In Vitro TLR7 Reporter Assay (HEK-Blue™ TLR7)

This assay quantifies the agonistic activity of imidazo[4,5-c]quinoline analogs by measuring NF-κB-induced SEAP (secreted embryonic alkaline phosphatase) expression.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Blue™ TLR7 cells at 5 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 6-OCHF2 analog starting at 10 µM in assay medium.

  • Self-Validation Controls:

    • Positive Control: Resiquimod (1 µM) to define the maximum assay signal (100% activation).

    • Negative Control: 0.1% DMSO vehicle to define the baseline (0% activation).

  • Incubation & Readout: Add 20 µL of compound dilutions to the cells. Incubate for 24 hours. Transfer 20 µL of the supernatant to a new plate, add 180 µL of QUANTI-Blue™ detection reagent, and incubate for 1 hour. Read absorbance at 620 nm.

  • QC Checkpoint: Calculate the Z'-factor using the positive and negative controls. The assay is only validated if Z' > 0.5. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Microsomal Stability Assay (T1/2 Determination)

This assay proves the metabolic shielding causality of the difluoromethoxy group against CYP450 degradation.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Mouse Liver Microsomes (MLM).

  • Self-Validation Controls:

    • Low-Clearance Control: Warfarin (ensures microsomes are not overly active).

    • High-Clearance Control: Verapamil (ensures CYP450 enzymes are functional and active).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification & QC Checkpoint: Centrifuge the samples to precipitate proteins and analyze the supernatant via LC-MS/MS. The assay is invalidated if Verapamil T1/2 exceeds 15 minutes. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant (k) and half-life (T1/2 = 0.693/k).

References

  • EvitaChem Compound Database - Screening Compounds P43389: 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline.1

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. National Institutes of Health (NIH) / PMC.2

  • US10259809B2 - Fluorinated imidazo[4,5-C]quinoline derivatives as inhibitors of bromodomain containing proteins. Google Patents.4

  • US9334268B2 - 4-amino-imidazoquinoline compounds. Google Patents.3

  • WO2017117680A1 - Novel fluorinated quinazoline derivatives as egfr inhibitors. Google Patents.5

  • Buy 6-(Difluoromethoxy)quinazolin-4-ol (EVT-12648120) - EvitaChem. EvitaChem.6

Sources

Comparative

reference standard characterization of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline

The development of targeted kinase inhibitors and immunomodulatory agents relies heavily on the strategic selection of core scaffolds. In recent years, quinoline derivatives have emerged as privileged structures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted kinase inhibitors and immunomodulatory agents relies heavily on the strategic selection of core scaffolds. In recent years, quinoline derivatives have emerged as privileged structures. Specifically, 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) has become a highly sought-after reference standard and synthetic intermediate.

This guide provides an objective, data-driven comparison of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline against traditional alternatives, detailing the mechanistic rationale for its use, comparative physicochemical data, and self-validating experimental protocols for downstream functionalization.

Mechanistic Rationale: The Difluoromethoxy Bioisosteric Advantage

When designing kinase inhibitors (such as those targeting LRRK2, PI3K/mTOR, or CLK1)[1][2], metabolic stability is a primary hurdle. Historically, 4-chloro-6-methoxy-3-nitroquinoline was used to build imidazo[4,5-c]quinoline cores. However, the standard methoxy (-OCH3) group is highly susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver, leading to rapid metabolic clearance and short in vivo half-lives[3].

The substitution of the methoxy group with a difluoromethoxy (-OCF2H) group fundamentally alters the molecule's pharmacokinetic profile. The high electronegativity of the fluorine atoms withdraws electron density from the oxygen, significantly strengthening the C-O bond and shielding it from enzymatic cleavage[4]. Furthermore, the -OCF2H group acts as a lipophilic hydrogen-bond donor/acceptor isostere, maintaining critical binding interactions within the kinase hinge region while improving membrane permeability[3].

Rationale Methoxy -OCH3 (Methoxy) Susceptible to CYP450 O-dealkylation Outcome1 High Metabolic Clearance Short Half-life Methoxy->Outcome1 Rapid Metabolism Difluoromethoxy -OCF2H (Difluoromethoxy) Electron-withdrawing F atoms Strengthen C-O bond Outcome2 Improved Metabolic Stability Extended Half-life Difluoromethoxy->Outcome2 Steric & Electronic Shielding Receptor Maintains H-bond acceptor capability for Kinase Hinge Region Difluoromethoxy->Receptor Bioisosteric Match

Metabolic stability rationale for the difluoromethoxy bioisostere.

Comparative Physicochemical Characterization

To objectively evaluate 4-chloro-6-(difluoromethoxy)-3-nitroquinoline, we must compare it against its two most common structural alternatives: the traditional methoxy analog and the halogenated cross-coupling analog.

Table 1: Structural and Physicochemical Comparison

Property / Feature4-Chloro-6-(difluoromethoxy)-3-nitroquinoline4-Chloro-6-methoxy-3-nitroquinoline6-Bromo-4-chloro-3-nitroquinoline
CAS Number 1990217-16-7259180-83-1 (analogous)39061-97-7 (core)
Molecular Weight 274.61 g/mol 238.63 g/mol 287.50 g/mol
Lipophilicity (CLogP) High (~3.2)Moderate (~2.5)High (~3.5)
C4 SNAr Reactivity ExcellentExcellentExcellent
Downstream HLM Stability Superior (T1/2 > 60 min) Poor (T1/2 < 15 min)Moderate (T1/2 ~ 30 min)
Primary Application Advanced clinical candidates (metabolically stable)Early discovery / Tool compoundsCross-coupling (Suzuki/Buchwald)

Data synthesis derived from structure-activity relationship (SAR) studies on quinoline-based entry inhibitors and kinase targets[3].

Experimental Workflows & Methodologies

The utility of 4-chloro-6-(difluoromethoxy)-3-nitroquinoline lies in its highly predictable reactivity. The electron-withdrawing nature of the 3-nitro group activates the 4-chloro position, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr)[5][6].

Below are the self-validating, step-by-step protocols for converting this reference standard into a functionalized imidazo[4,5-c]quinoline core.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine for the C4 position. Tetrahydrofuran (THF) or Acetonitrile (MeCN) are chosen to maintain solubility of the polar nitro-intermediate[2].

  • Initialization: Dissolve 4-chloro-6-(difluoromethoxy)-3-nitroquinoline (1.0 eq, 5.0 mmol) in anhydrous THF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Amine Addition: Add the desired primary amine (1.1 eq, 5.5 mmol) dropwise at room temperature.

  • Base Addition: Slowly introduce DIPEA (2.0 eq, 10.0 mmol) to the reaction mixture.

  • Thermal Activation: Elevate the temperature to 60°C and stir for 2–4 hours. Monitor reaction progression via LC-MS or TLC (Hexanes:EtOAc 3:1). The strong electron-withdrawing effect of the 3-NO2 group ensures rapid conversion.

  • Workup: Once the starting material is consumed, concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the 4-amino-6-(difluoromethoxy)-3-nitroquinoline intermediate.

Protocol B: Chemoselective Nitro Reduction

Causality Check: While Palladium on Carbon (Pd/C) with H2 is a standard reduction method, Iron powder (Fe) and Ammonium Chloride (NH4Cl) are recommended here. This mild, single-electron transfer mechanism prevents potential defluorination or cleavage of sensitive functional groups that might have been introduced during the SNAr step.

  • Initialization: Suspend the 4-amino-3-nitroquinoline intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq) to the suspension.

  • Reduction: Heat the mixture to 80°C (reflux) for 2 hours. The solution will transition from a deep yellow/orange to a pale color as the nitro group reduces to the amine.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate, extract with EtOAc, wash with brine, and dry to isolate the 3,4-diamino-6-(difluoromethoxy)quinoline.

Protocol C: Cyclization to Imidazo[4,5-c]quinoline
  • Cyclization: Dissolve the 3,4-diamino intermediate in an excess of triethyl orthoformate (acts as both solvent and one-carbon electrophile). Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Reflux: Heat the mixture to 120°C for 4 hours.

  • Purification: Cool, evaporate the excess orthoformate, and purify via flash column chromatography to yield the final difluoromethoxy-substituted imidazo[4,5-c]quinoline core.

Workflow Start 4-Chloro-6-(difluoromethoxy) -3-nitroquinoline (Reference Standard) SNAr Step 1: SNAr Reaction (Amine, DIPEA, THF, 60°C) Start->SNAr Intermediate 4-Amino-6-(difluoromethoxy) -3-nitroquinoline SNAr->Intermediate >95% Conversion Reduction Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Intermediate->Reduction Diamine 3,4-Diamino-6-(difluoromethoxy) quinoline Reduction->Diamine Chemoselective Cyclization Step 3: Cyclization (Triethyl orthoformate, Reflux) Diamine->Cyclization Product Imidazo[4,5-c]quinoline Kinase Inhibitor Core Cyclization->Product Final Scaffold

Synthetic workflow for imidazo[4,5-c]quinoline kinase inhibitors.

Experimental Yields & Downstream Performance

The true value of a reference standard is proven in its downstream efficiency and the biological viability of its products. Table 2 demonstrates the comparative yields of the workflows described above and the resulting Human Liver Microsome (HLM) stability of the final cyclized cores.

Table 2: Experimental Yields and Downstream Metabolic Stability

Starting ScaffoldSNAr Yield (%)Reduction Yield (%)Cyclization Yield (%)Final Core HLM T1/2 (min)
6-(Difluoromethoxy) Standard 94% 88% 82% > 65.0
6-Methoxy Alternative95%89%85%12.4
6-Bromo Alternative92%81%78%36.0

References

  • Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Lrrk2 inhibitors (WO2023220238A1). Google Patents.
  • 1H-Imidazo[4,5-c]quinolines and 1H-imidazo[4,5-c]quinolin-4-amines (Patent 0145340). European Patent Office. Available at:[Link]

  • Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. DOI.org. Available at:[Link]

  • SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors. National Institutes of Health (NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-6-(difluoromethoxy)-3-nitroquinoline proper disposal procedures

An In-Depth Guide to the Proper Disposal of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline As a Senior Application Scientist, my primary goal is to empower researchers with not only innovative tools but also the critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

As a Senior Application Scientist, my primary goal is to empower researchers with not only innovative tools but also the critical knowledge to ensure safety and regulatory compliance in the laboratory. The handling and disposal of complex chemical reagents like 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline demand a meticulous, scientifically-grounded approach. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, explaining the causality behind each procedural step to ensure a self-validating and safe workflow.

Hazard Assessment: A Proactive Approach to Safety

Given the specific structure of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline, a comprehensive hazard profile must be inferred from its constituent functional groups: a chlorinated aromatic system, a difluoromethoxy group, and a nitroquinoline core. While a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, an analysis of structurally related compounds provides a robust framework for assessing its potential hazards.

Nitroaromatic and halogenated organic compounds are frequently associated with significant toxicity, mutagenicity, and environmental persistence.[1][2] Therefore, it is imperative to handle 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline as a hazardous substance until proven otherwise.

Table 1: Inferred Hazard Profile and Physicochemical Properties

Property/HazardAssessment Based on Structural AnalogsRationale and Causality
Acute Toxicity Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[1]The nitroaromatic and chlorinated functionalities are well-known toxophores.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[3][4]Halogenated organic compounds often act as irritants to epithelial tissues.
Environmental Hazard Presumed to be toxic to aquatic life with long-lasting effects.[1]Chlorinated aromatic compounds are known for their environmental persistence and bioaccumulation potential.
Regulatory Status Must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]The compound's characteristics align with the definitions of hazardous waste due to toxicity.

The Core Directive: "Cradle-to-Grave" Waste Management

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous materials under the Resource Conservation and Recovery Act (RCRA).[6] This principle holds the generator of the waste—your laboratory—responsible for its safe handling from the moment of its creation to its final, environmentally sound disposal. Adherence to this directive is not merely a best practice; it is a legal requirement.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the primary container or any waste containing 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline, the following PPE is mandatory. The selection is based on preventing all potential routes of exposure—inhalation, dermal contact, and ocular contact.

  • Eye and Face Protection : Wear non-vented, impact-resistant chemical goggles in conjunction with a full face shield.[7] This combination is critical to protect against splashes and potential vapors.

  • Hand Protection : Use chemically-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[8] After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.

  • Body Protection : A chemically-resistant apron or lab coat is required to protect against spills. Ensure clothing is long-sleeved and worn over long pants and closed-toe shoes.[9]

  • Respiratory Protection : All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[8][10]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to eliminate ambiguity and ensure full compliance with hazardous waste regulations.

Step 1: Waste Classification and Segregation

The "Why": Proper segregation is the most critical step in a compliant and cost-effective waste management program. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, which is different and often more expensive than methods for non-halogenated solvents.[11] Mixing waste streams complicates disposal and can lead to dangerous chemical reactions.[1][12]

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[13]

  • Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, or solid waste streams.[11][13]

Step 2: Container Selection and Labeling

The "Why": The container must maintain its integrity and clearly communicate its hazardous contents to prevent accidental misuse or improper handling. Federal regulations require clear identification of hazardous waste from the moment it is generated.[14]

Procedure:

  • Select a container made of a material compatible with halogenated organics (e.g., glass or high-density polyethylene) with a tightly sealing screw cap.[13]

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "Waste: 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline " and list any solvents used in the solution. Do not use abbreviations or chemical formulas.[13]

  • Keep a running log of the contents and their approximate percentages near the container.[11]

Step 3: Safe Storage and Accumulation

The "Why": Improper storage can lead to the release of toxic vapors or accidental spills. Regulations strictly govern the storage time and conditions for hazardous waste.[15]

Procedure:

  • Store the sealed waste container in a secondary containment bin within a designated and well-ventilated area, such as a chemical fume hood.[1]

  • Ensure the storage area is away from incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[16][17]

  • Keep the container closed at all times except when actively adding waste.[13]

Step 4: Final Disposal Arrangement

The "Why": Final disposal must be handled by professionals who are licensed to transport and process hazardous materials according to federal and state law.

Procedure:

  • Do not dispose of this chemical down the drain or in regular trash. This is illegal and environmentally harmful.

  • Once the waste container is nearly full (approximately 75%) or has reached your institution's storage time limit, contact your Environmental Health and Safety (EHS) department.[1]

  • The EHS department will coordinate with a licensed hazardous waste disposal contractor for pickup and transport.[1]

Approved Disposal Methodology: High-Temperature Incineration

For halogenated nitroaromatic compounds, the industry-standard and EPA-preferred method of disposal is high-temperature incineration in a specialized hazardous waste facility.[1]

  • Mechanism : The compound is subjected to extremely high temperatures (typically >1,800°F), which breaks the robust chemical bonds and converts the organic material into less harmful substances like carbon dioxide, water, and inorganic acids.

  • Emission Control : These facilities are equipped with sophisticated scrubbers and filtration systems to neutralize the acidic gases and capture any particulate matter, preventing the release of pollutants into the atmosphere.[1]

  • Land Disposal Prohibition : The EPA's Land Disposal Restrictions (LDR) program expressly prohibits the disposal of untreated hazardous wastes in or on the land, as this poses a significant threat to groundwater and the environment.[15]

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making and operational process for the disposal of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline.

G Disposal Workflow for 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_storage Storage & Final Disposal A Identify Waste: 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline B Wear Full PPE: Goggles, Face Shield, Gloves, Lab Coat A->B C Handle in Chemical Fume Hood B->C D Select Appropriate Waste Container C->D Generate Waste E Label Container: 'Hazardous Waste - Halogenated Organics' D->E F Add Waste to Segregated Container E->F G Store Sealed Container in Fume Hood F->G Store Securely H Contact EHS for Pickup G->H I Waste Transported by Licensed Contractor H->I J Final Disposal: High-Temperature Incineration I->J

Caption: A workflow for the safe disposal of 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Land Disposal Restrictions for Hazardous Waste. US EPA.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • NIOSH Pocket Guide to Chemical Hazards - Chlorine. CDC.
  • Chlorine Safety. Texas Department of Insurance.
  • SAFETY DATA SHEET. Merck Millipore.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment for Gas Cylinder Handling. USAsafety.com.
  • Chlorine Handling and Safety. Safety Spotlight.
  • SAFETY DATA SHEET. MedchemExpress.com.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Santa Cruz Biotechnology.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • Examples of Incompatible Chemicals. University of Illinois Urbana-Champaign.
  • Chemical Incompatibility Table. University of California, Riverside.
  • What safety measures should be taken when handling chlorine gas?. Quora.
  • 4-Chloro-3-nitroquinoline - Safety Data Sheet. ChemicalBook.
  • Chemical Incompatibility Chart. California State University, Northridge.

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

Advanced Safety and Operational Guide: Handling 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline As a critical building block in modern drug discovery—particularly in the synthesis of kinase inhibitors and novel anti-infect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline

As a critical building block in modern drug discovery—particularly in the synthesis of kinase inhibitors and novel anti-infectives—4-Chloro-6-(difluoromethoxy)-3-nitroquinoline (CAS: 1990217-16-7) presents unique logistical and safety challenges. This compound combines acute chemical reactivity with potential chronic toxicity.

To build a secure laboratory environment, safety protocols cannot rely on blind compliance; they must be rooted in chemical causality. This guide provides the mechanistic reasoning behind our strict Personal Protective Equipment (PPE) requirements and outlines a self-validating operational workflow for researchers and drug development professionals.

Mechanistic Hazard Profile: The "Why" Behind the PPE

Before selecting protective equipment, we must analyze the structural liabilities of the molecule to understand exactly how it interacts with biological tissues and barrier materials.

  • Electrophilic Reactivity (The 4-Chloro-3-nitroquinoline Core): The nitro group at the 3-position strongly withdraws electron density from the quinoline ring via resonance. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the carbon at the 4-position highly electrophilic. Consequently, the chlorine atom acts as a highly labile leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. If exposed to unprotected skin, this core readily reacts with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on epidermal proteins, causing severe contact dermatitis, sensitization, and chemical burns. Furthermore, nitroquinolines are a well-documented class of DNA-intercalating agents with suspected mutagenic properties [1].

  • Enhanced Permeability (The 6-Difluoromethoxy Group): The addition of the difluoromethoxy (-OCF2H) ether linkage significantly increases the lipophilicity (LogP) of the molecule. High lipophilicity acts as a "Trojan horse," facilitating rapid permeation through the lipid-rich stratum corneum of the skin and accelerating degradation of standard, single-layer latex gloves.

  • Thermal Decomposition Risks: Under extreme heat or highly acidic conditions, the fluorinated ether can decompose, off-gassing highly toxic and corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) vapors.

Core PPE Requirements & Justification

Based on the mechanistic profile, standard laboratory attire is insufficient. The following table summarizes the mandatory quantitative and qualitative PPE requirements for handling this specific compound.

Protection ZoneRequired PPE SpecificationsMechanistic Justification & Causality
Hand Protection Double-Gloving: Inner Nitrile (min. 4 mil), Outer Neoprene (min. 8 mil).Nitrile provides tactile dexterity, while Neoprene offers superior resistance to lipophilic ether penetration. The double layer ensures the SNAr reaction cannot reach the skin if the outer layer breaches.
Respiratory Primary: Fume hood (Face velocity 80-120 fpm).Secondary: N95/P100 particulate respirator (if handling >5g outside closed systems).Prevents inhalation of fine, potentially mutagenic dust. Nitroaromatics exhibit high acute toxicity via inhalation [2].
Eye/Face Splash-proof chemical goggles + Full polycarbonate face shield.Protects ocular mucosa from reactive dust and shields against potential HF/HCl off-gassing during accidental thermal decomposition.
Body Flame-resistant (FR) lab coat, disposable Tyvek sleeves, closed-toe non-porous shoes.Tyvek prevents micro-particulates from embedding into porous cotton lab coats, mitigating the risk of delayed, chronic dermal exposure.

Operational Workflow: Safe Handling & Weighing

To ensure trustworthiness, every protocol must be a self-validating system. The following step-by-step methodology minimizes aerosolization and exposure during the most hazardous phase: material transfer.

Step 1: Environmental Preparation

  • Verify the fume hood is operating at a face velocity of 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible reagents, specifically strong bases or reducing agents, which could trigger uncontrolled exothermic reactions.

Step 2: Static Mitigation

  • 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline is typically a dry, statically charged powder. Use an anti-static ionizing gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat. Causality: Neutralizing static prevents the highly reactive powder from aerosolizing and adhering to the exterior of the PPE or the sash of the fume hood.

Step 3: Closed-System Transfer

  • Pre-weigh and tare a sealable reaction vial.

  • Open the chemical stock bottle only inside the designated fume hood.

  • Transfer the required mass using the neutralized spatula.

  • Immediately seal both the source bottle and the reaction vial. Do not remove your hands from the fume hood until both containers are hermetically sealed.

Step 4: In-Situ Solubilization

  • To avoid handling dry powder again, add your reaction solvent (e.g., DMF, DMSO, or DCM) directly to the sealed vial via a syringe through a septum, or open the vial briefly within the hood to add solvent.

Process Visualization

SafeHandling A 1. Fume Hood Setup & PPE Donning B 2. Anti-Static Weighing A->B C 3. SNAr Reaction Execution B->C D 4. Alkaline Quench (Decontamination) C->D E 5. Halogenated Waste Segregation D->E

Fig 1: Operational workflow for the safe handling and neutralization of reactive halo-nitroquinolines.

Decontamination and Disposal Plan

Discharging unreacted 4-Chloro-6-(difluoromethoxy)-3-nitroquinoline directly into standard waste carboys is a severe safety violation. The highly reactive 4-chloro position can undergo unintended cross-reactions with other waste chemicals, potentially generating heat or pressure.

The Quenching Protocol (Self-Validating Decontamination):

  • Solubilization: Dissolve any residual compound or contaminated glassware washings in a compatible, miscible solvent (e.g., Ethanol or Isopropanol).

  • Nucleophilic Quench: Slowly add a mild nucleophile, such as 1M NaOH or a dilute aqueous amine solution (e.g., ethanolamine).

  • Validation: Stir for 30 minutes at room temperature. Causality: This intentionally forces the SNAr reaction under controlled conditions, displacing the reactive chlorine atom and converting the molecule into a stable, non-electrophilic 4-hydroxy or 4-amino quinoline derivative [3].

  • Segregation: Collect the quenched, neutralized mixture in a designated "Halogenated Nitroaromatic Waste" container. The waste profile must clearly state the presence of fluorinated compounds, as commercial incineration facilities require specific alkaline scrubbers to neutralize HF emissions during destruction.

Emergency Response Procedures

  • Dermal Exposure: Immediately remove contaminated PPE. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Critical Warning: Do not use solvents (like ethanol or acetone) to wash the skin. Solvents will dissolve the lipophilic difluoromethoxy group and accelerate the dermal absorption of the toxic core directly into the bloodstream.

  • Inhalation or Suspected HF Exposure: Move the victim to fresh air immediately. If respiratory irritation, coughing, or a burning sensation in the lungs occurs (indicative of HF/HCl exposure from thermal decomposition), seek immediate emergency medical attention. Inform responders that exposure to hydrogen fluoride gas is possible, requiring potential calcium gluconate nebulization therapy.

References

  • Sigma-Aldrich. "SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline." Sigma-Aldrich / MilliporeSigma. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(difluoromethoxy)-3-nitroquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(difluoromethoxy)-3-nitroquinoline
© Copyright 2026 BenchChem. All Rights Reserved.